molecular formula C12H15N3 B3317123 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine CAS No. 956393-77-4

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B3317123
CAS No.: 956393-77-4
M. Wt: 201.27 g/mol
InChI Key: RDAZSSHJYVWSPC-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It is an organic building block belonging to the pyrazole derivative class, characterized by an amine functional group at the 3-position of the pyrazole ring which is substituted with a 2-methylbenzyl group at the 1-position and a methyl group at the 5-position . This specific structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and exploration of novel bioactive molecules. Researchers utilize this compound in the design and development of new chemical entities, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Its molecular framework is often investigated for potential biological activities, though its specific mechanism of action is dependent on the final synthesized compound and is a subject of ongoing research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAZSSHJYVWSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] This therapeutic versatility has propelled the pyrazole scaffold into the core of numerous FDA-approved drugs.[4] Among the various classes of pyrazole derivatives, 3-aminopyrazoles have emerged as particularly valuable building blocks for the synthesis of novel therapeutic agents, owing to their unique electronic properties and synthetic accessibility.[5]

This technical guide provides a comprehensive overview of a specific, yet underexplored, member of this class: 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine . We will delve into its chemical structure, a proposed synthetic pathway rooted in established methodologies, detailed characterization techniques, and an exploration of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel pyrazole derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine combines the key pharmacophoric elements of a 3-aminopyrazole core with a 2-methylbenzyl substituent at the N1 position. This substitution pattern has significant implications for the molecule's steric and electronic properties, which in turn influence its biological activity.

Tautomerism: It is important to note that 3-aminopyrazoles can exist in tautomeric forms. However, studies have shown that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole form, particularly when substituted with electron-donating groups like an amino group.[6]

Key Structural Features:

  • 3-Amino Group: This basic functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • 5-Methyl Group: This small alkyl group can influence the molecule's lipophilicity and steric interactions.

  • 1-(2-Methylbenzyl) Group: This substituent significantly impacts the overall size, shape, and lipophilicity of the molecule, which can be crucial for its binding to target proteins. The ortho-methyl group on the benzyl ring introduces a steric constraint that may influence the molecule's conformational preferences.

Physicochemical Properties:

While specific experimental data for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is not widely available, we can infer some of its properties from the well-characterized starting material, 5-methyl-1H-pyrazol-3-amine.

Property5-methyl-1H-pyrazol-3-amine5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
Molecular Formula C4H7N3[7]C12H15N3
Molecular Weight 97.12 g/mol [7]201.27 g/mol
Appearance White to light yellow crystal powder[8]Predicted to be a solid at room temperature
Boiling Point 213°C (14 mmHg)[8]Expected to be significantly higher
Solubility Soluble in polar organic solventsPredicted to have increased solubility in less polar organic solvents
CAS Number 31230-17-8[7]Not available

Synthesis and Purification

The synthesis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine can be achieved through a straightforward and regioselective N-alkylation of the commercially available 5-methyl-1H-pyrazol-3-amine with 2-methylbenzyl chloride. This proposed synthetic route is based on established protocols for the N-alkylation of pyrazoles.

Synthetic Workflow A 5-methyl-1H-pyrazol-3-amine C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) A->C B 2-methylbenzyl chloride B->C D 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine C->D N-alkylation

Caption: Proposed synthetic workflow for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine.

Experimental Protocol:

Step 1: N-alkylation of 5-methyl-1H-pyrazol-3-amine

  • To a solution of 5-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Slowly add a solution of 2-methylbenzyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A base is required to deprotonate the pyrazole ring nitrogen, making it a more potent nucleophile for the reaction with the electrophilic benzyl chloride. The choice between a milder base like K2CO3 and a stronger base like NaH can influence the reaction rate and selectivity.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Structural Characterization

The definitive identification and purity assessment of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the pyrazole ring proton, the methyl protons, and the amine protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: A known ¹³C NMR spectrum for this compound shows the following chemical shifts: 157.9, 147.2, 136.2, 135.9, 130.4, 128.0, 127.0, 126.0, 91.5, 50.3, 19.0, 11.2 ppm.[9] These shifts correspond to the carbon atoms in the pyrazole and benzyl rings, as well as the methyl and methylene carbons.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrazole and benzene rings (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[10][11]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C12H15N3) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also provide structural information.

Potential Biological Activity and Applications

While specific biological data for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is not yet published, the structural motifs present in the molecule suggest several potential therapeutic applications.

Kinase Inhibition:

Many 1-benzyl-1H-pyrazole derivatives have been investigated as kinase inhibitors. For instance, a series of 1-benzyl-1H-pyrazole derivatives were identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[12]

RIP1_Kinase_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 Casp8 Caspase-8 RIP1->Casp8 Activation Necroptosis Necroptosis RIP1->Necroptosis Activation Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation Necroptosis->Inflammation Inhibitor 5-methyl-1-(2-methylbenzyl) -1H-pyrazol-3-amine (Hypothesized Target) Inhibitor->RIP1 Inhibition

Caption: Hypothesized inhibition of the RIP1 kinase-mediated necroptosis pathway.

Given the structural similarity, 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine could potentially exhibit inhibitory activity against RIP1 kinase or other kinases involved in inflammatory or proliferative diseases. The 3-amino group could provide an additional point of interaction with the target protein, potentially enhancing binding affinity and selectivity.

Antimicrobial and Anticancer Activities:

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial and anticancer agents.[1][2] The presence of the lipophilic benzyl group and the hydrogen-bonding capable amino group in the target molecule makes it a candidate for investigation in these therapeutic areas.

Conclusion

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a novel pyrazole derivative with significant potential for further investigation in the field of drug discovery. This technical guide has outlined its chemical structure, a plausible and efficient synthetic route, and a comprehensive strategy for its characterization. Based on the extensive body of literature on related pyrazole compounds, this molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. Further research into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Retrieved from [Link]

  • Gomez-Zamborio, M., et al. (2021). Structure and IR Spectra of 3(5)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link].

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9457–9474.
  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070–1076.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazol-3-amine, 5-methyl-1-[(2-methylphenyl)methyl]- - Optional[13C NMR]. Retrieved from [Link]

  • Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 509-517.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 3-amino-5-methyl pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-benzyl-5-methyl-pyrazol-3-amine. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Registry of 1-(2-Methylbenzyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics—particularly soluble guanylate cyclase (sGC) stimulators and targeted kinase inhibitors—highly specific pyrazole building blocks are critical pharmacophores. The compound 1-(2-methylbenzyl)-5-methyl-1H-pyrazol-3-amine represents a highly specialized, sterically tuned building block.

A rigorous database analysis reveals that while its structural isomers and des-methyl analogs are well-cataloged, this specific permutation does not currently possess a publicly indexed Chemical Abstracts Service (CAS) Registry Number . As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the de novo regioselective synthesis, self-validating analytical characterization, and formal CAS registration workflow required to utilize this novel entity.

Chemical Space & Analog Benchmarking

To understand the chemical identity of the target, we must benchmark it against known analogs. The core scaffold, 5-methyl-1H-pyrazol-3-amine, is a widely available precursor (CAS 31230-17-8)[1]. The des-methylated N1-benzyl derivative, 1-(2-methylbenzyl)-1H-pyrazol-3-amine, is also commercially documented (CAS 492426-23-0)[]. Furthermore, shifting the methyl group from the ortho-position of the benzyl ring to an unsubstituted benzyl ring yields 1-benzyl-5-methyl-1H-pyrazol-3-amine (CAS 956729-47-8).

The target compound occupies an unindexed niche, requiring custom synthesis.

Table 1: Structural and Chemical Properties of Target vs. Known Analogs
Compound NameMolecular FormulaExact Mass (Da)Known CAS Registry Number
1-(2-Methylbenzyl)-5-methyl-1H-pyrazol-3-amine C12H15N3 201.1266 Unregistered / De Novo
1-Benzyl-5-methyl-1H-pyrazol-3-amineC11H13N3187.1110956729-47-8
1-(2-Methylbenzyl)-1H-pyrazol-3-amineC11H13N3187.1110492426-23-0[]
5-Methyl-1H-pyrazol-3-amineC4H7N397.064031230-17-8[1]

Pharmacological Context: Why This Specific Isomer?

Substituted 3-aminopyrazoles are the foundational core of sGC stimulators (e.g., riociguat analogs). The spatial orientation of the N1-benzyl group and the C5-methyl group creates a specific dihedral angle that dictates binding affinity within the H-NOX domain of the sGC enzyme.

sGC_Pathway A sGC Stimulator (3-Aminopyrazole Core) B Soluble Guanylate Cyclase A->B NO-independent binding C GTP to cGMP Conversion B->C Catalytic activation D Protein Kinase G (PKG) C->D Allosteric activation E Vasodilation & Antifibrosis D->E Phosphorylation cascade

Fig 1: sGC stimulation pathway driven by 3-aminopyrazole derivatives.

Regioselective De Novo Synthesis Protocol

The Causality of Experimental Design: A novice approach might attempt direct alkylation of 5-methyl-1H-pyrazol-3-amine[1] with 2-methylbenzyl bromide. However, pyrazole tautomerization guarantees an inseparable mixture of N1 and N2 regioisomers. Industrial processes for the unsubstituted core often rely on cyanoacetone[3], but to achieve absolute regiocontrol for N1-substituted derivatives, a de novo cyclization using (2-methylbenzyl)hydrazine and 3-aminocrotononitrile is required.

By strictly controlling the pH (pH 3-4), we protonate the nitrile group, rendering it highly electrophilic. This drives the initial nucleophilic attack exclusively by the more basic terminal nitrogen (


) of the hydrazine, locking in the regiochemistry before the internal nitrogen attacks the beta-carbon to close the ring.

Synthesis_Workflow S1 (2-Methylbenzyl)hydrazine + 3-Aminocrotononitrile S2 Acid-Catalyzed Condensation (EtOH, Reflux, pH 3-4) S1->S2 S3 Amidrazone Intermediate S2->S3 Nucleophilic attack on nitrile S4 Intramolecular Cyclization S3->S4 Beta-carbon attack & NH3 loss S5 1-(2-Methylbenzyl)-5-methyl- 1H-pyrazol-3-amine S4->S5 Aromatization

Fig 2: De novo regioselective synthesis workflow for the target pyrazole.

Step-by-Step Synthesis Methodology
  • Preparation: Dissolve 1.0 eq of (2-methylbenzyl)hydrazine hydrochloride in anhydrous ethanol (0.2 M concentration).

  • Activation: Add 1.05 eq of 3-aminocrotononitrile. Adjust the pH to 3.5 using a catalytic amount of glacial acetic acid. Crucial Step: Do not use strong mineral acids at this stage, as they will protonate the hydrazine entirely, halting the reaction.

  • Condensation & Cyclization: Heat the mixture to reflux (78°C) under an inert argon atmosphere for 12 hours. Monitor the evolution of ammonia gas (indicative of successful ring closure).

  • Quench & Extraction: Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and saturated aqueous

    
    .
    
  • Purification: Dry the organic layer over

    
    , filter, and purify via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure product.
    

Self-Validating Analytical Characterization

To ensure trustworthiness in the synthetic pipeline, the protocol must be self-validating. 1D


-NMR and LC-MS are insufficient on their own because the incorrect 1,3-regioisomer will exhibit an identical mass and nearly identical 1D chemical shifts. We must employ 2D NOESY NMR to prove spatial proximity.
Step-by-Step Validation Protocol
  • Primary Screen (LC-MS):

    • Run the purified compound on an ESI-LC-MS.

    • Validation Gate: Confirm the presence of the

      
       peak at m/z 202.13.
      
  • Structural Assignment (1D

    
    -NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       2.05 (s, 3H, pyrazole-CH3)
      
    • 
       2.30 (s, 3H, aryl-CH3)
      
    • 
       4.50 (br s, 2H, 
      
      
      
      , exchangeable)
    • 
       5.15 (s, 2H, benzyl-
      
      
      
      )
    • 
       5.35 (s, 1H, pyrazole-CH)
      
    • 
       6.80 - 7.20 (m, 4H, Ar-H)
      
  • Regiochemical Proof (2D NOESY NMR):

    • Validation Gate: Irradiate the benzylic

      
       protons (
      
      
      
      5.15). You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak with the pyrazole C5-methyl protons (
      
      
      2.05). If this cross-peak is absent, the benzyl group is at N2, and the synthesis has failed. The presence of this cross-peak definitively validates the 1,5-relationship.

CAS Registration Workflow for Novel Compounds

Since 1-(2-methylbenzyl)-5-methyl-1H-pyrazol-3-amine is currently unindexed, researchers utilizing this compound for patent applications or commercial scaling must formally register it.

  • Compile Analytical Data: Gather the LC-MS spectra, 1D/2D NMR spectra, and exact mass calculations generated in Section 4.

  • Chemical Structure Drawing: Generate a clean .mol or .cdx file of the verified structure.

  • Submit to CAS Inventory Expert Service (IES):

    • Navigate to the official CAS website and select the "CAS Registry Number Assignment" service.

    • Submit the chemical name, structure file, and supporting analytical evidence.

    • Pay the standard processing fee (typically expedited within 2-3 business days).

  • Integration: Once the unique CAS Registry Number is assigned, it can be legally used in FDA IND applications, global patent filings, and SDS documentation.

References

  • Title: 1-benzyl-5-methyl-pyrazol-3-amine | 956729-47-8. Source: Sigma-Aldrich. URL:

  • [] Title: CAS 492426-23-0 1-(2-Methylbenzyl)-1H-pyrazol-3-amine. Source: BOC Sciences. URL:

  • [1] Title: 1H-Pyrazol-3-amine, 5-methyl- | CID 93146. Source: PubChem - NIH. URL:

  • [3] Title: US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Source: Google Patents. URL:

Sources

Technical Guide: 3-Amino-5-methyl-1-(2-methylbenzyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-amino-5-methyl-1-(2-methylbenzyl)pyrazole , a specialized heterocyclic building block critical in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors.

Executive Summary

3-Amino-5-methyl-1-(2-methylbenzyl)pyrazole (CAS Registry Number: Not widely listed, chemically distinct analog) is a trisubstituted pyrazole intermediate. It is structurally characterized by a pyrazole core substituted with an amino group at position 3, a methyl group at position 5, and a bulky 2-methylbenzyl moiety at position 1.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of sGC stimulators (analogous to Riociguat and Nelotanserin ) and multi-targeted kinase inhibitors. The 2-methylbenzyl group provides a specific steric and lipophilic profile that differentiates it from the more common 2-fluorobenzyl analogs, influencing the pharmacokinetic (PK) properties and binding affinity of the final drug candidates.

Key Chemical Identifiers
PropertyDetail
IUPAC Name 5-methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine
Molecular Formula C

H

N

Molecular Weight 201.27 g/mol
Core Scaffold 1,3,5-Trisubstituted Pyrazole
Key Substituent 2-Methylbenzyl (o-Xylyl) group
Physical State Off-white to pale yellow solid

Chemical Properties & Structural Logic[2][3][4]

Structural Analysis

The molecule features a push-pull electronic system :

  • C3-Amino Group (-NH

    
    ):  Acts as a hydrogen bond donor and a nucleophile for further derivatization (e.g., urea or amide formation).
    
  • N1-Benzyl Group: The 2-methylbenzyl substituent is sterically demanding. The ortho-methyl group forces the benzyl ring to twist out of plane relative to the pyrazole, creating a specific hydrophobic "shape" that fits into hydrophobic pockets of target enzymes (e.g., the heme-binding pocket of sGC).

  • C5-Methyl Group: Provides metabolic stability and blocks the C5 position from oxidative metabolism.

Solubility & Stability
  • Solubility: Low in water; high in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

  • Stability: Stable under standard storage conditions (2–8°C). The amino group is susceptible to oxidation if exposed to air/light for prolonged periods.

  • pKa: The pyrazole nitrogen (N2) has a pKa

    
     2.5–3.0, while the exocyclic amine is weakly basic.
    

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-methyl-1-(2-methylbenzyl)pyrazole requires strict regiocontrol to avoid the formation of the isomeric 5-amino-3-methyl derivative.

Retrosynthetic Analysis

The most reliable route involves the cyclocondensation of a hydrazine derivative with a


-ketonitrile equivalent.
  • Precursors: (2-Methylbenzyl)hydrazine + 3-Aminocrotononitrile (or 3-oxobutanenitrile).

  • Challenge: Controlling N1 vs. N2 nucleophilicity to ensure the methyl group ends up at C5 and the amino group at C3 relative to the benzyl substituent.

Optimized Synthetic Protocol (Regioselective)

This protocol favors the formation of the 3-amino-5-methyl isomer over the 5-amino-3-methyl isomer.

Step 1: Preparation of (2-Methylbenzyl)hydrazine
  • Reactants: 2-Methylbenzyl chloride (1.0 eq), Hydrazine hydrate (5.0 eq, excess to prevent bis-alkylation).

  • Conditions: Reflux in Ethanol for 4 hours.

  • Workup: Evaporate excess hydrazine/ethanol. Extract with DCM/Water. Dry organic layer.

  • Yield: ~85% (Oil).

Step 2: Cyclocondensation (The Knorr Reaction)
  • Reactants: (2-Methylbenzyl)hydrazine (1.0 eq), 3-Aminocrotononitrile (1.0 eq).

  • Solvent/Catalyst: Ethanol / catalytic HCl (or Acetic Acid).

  • Procedure:

    • Dissolve hydrazine intermediate in Ethanol.

    • Add 3-aminocrotononitrile dropwise at 0°C.

    • Heat to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3] The terminal NH

      
       of the hydrazine attacks the nitrile carbon (or the imine carbon depending on pH), followed by cyclization.
      
  • Purification (Critical):

    • The reaction often yields a mixture of regioisomers (3-amino-5-methyl vs 5-amino-3-methyl).

    • Separation: Recrystallization from Ethanol/Water (the 3-amino isomer is typically less soluble) or Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start1 2-Methylbenzyl Chloride Inter1 (2-Methylbenzyl)hydrazine Start1->Inter1 Alkylation Start2 Hydrazine Hydrate (Excess) Start2->Inter1 Reaction Cyclocondensation (Reflux/EtOH/H+) Inter1->Reaction Reagent 3-Aminocrotononitrile Reagent->Reaction Product 3-Amino-5-methyl-1-(2-methylbenzyl)pyrazole Reaction->Product Major (Optimized) Isomer Isomer Byproduct: 5-Amino-3-methyl... Reaction->Isomer Minor

Caption: Synthetic pathway for the regioselective production of the target pyrazole intermediate.

Applications in Drug Discovery[8]

This compound is a high-value "building block" used to construct libraries of bioactive molecules.

Soluble Guanylate Cyclase (sGC) Stimulators

The 1-benzyl-3-aminopyrazole core is the pharmacophore found in Riociguat (Adempas) and Vericiguat .

  • Mechanism: These drugs stimulate sGC directly, independent of NO, to treat Pulmonary Arterial Hypertension (PAH).

  • Role of 2-Methylbenzyl:

    • Standard drugs often use 2-fluorobenzyl .

    • Replacing Fluoro with Methyl (this compound) increases lipophilicity and alters the "twist" angle of the benzyl ring. This is used in Structure-Activity Relationship (SAR) studies to optimize potency and reduce metabolic clearance.

Kinase Inhibition

Aminopyrazoles are privileged scaffolds for ATP-competitive kinase inhibitors.

  • Urea Derivatization: The C3-amino group is reacted with isocyanates to form urea linkages (e.g., similar to Pazopanib or Sorafenib structures).

  • Target: The 2-methylbenzyl group occupies the hydrophobic "back pocket" of the kinase ATP binding site, providing selectivity against specific kinases (e.g., VEGFR, PDGFR).

Analytical Characterization & Quality Control

To ensure scientific integrity, the following self-validating analytical protocol must be used.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention: The 2-methylbenzyl analog will elute later than the 2-fluorobenzyl analog due to increased hydrophobicity.

NMR Validation (1H NMR in DMSO-d6)
  • 
     2.10 ppm (s, 3H):  Methyl group on the pyrazole ring (C5-Me).
    
  • 
     2.25 ppm (s, 3H):  Methyl group on the benzyl ring (Ar-Me).
    
  • 
     5.05 ppm (s, 2H):  Benzylic methylene (-CH
    
    
    
    -).
  • 
     5.30 ppm (s, 2H):  Amino group (-NH
    
    
    
    , broad exchangeable).
  • 
     5.45 ppm (s, 1H):  Pyrazole C4-H proton (Singlet).
    
  • 
     6.8–7.2 ppm (m, 4H):  Aromatic protons of the benzyl ring.
    

Handling & Safety

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wear nitrile gloves and N95 mask.
Irritation Causes skin/eye irritation (H315/H319).[4]Use in a fume hood.
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) at 4°C.

References

  • Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators." Angewandte Chemie International Edition. Link

  • Stasch, J. P., et al. (2011). "Targeting the NO-cGMP Pathway in Cardiovascular Disease." Handbook of Experimental Pharmacology. Link

  • Mittal, A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link

  • PubChem Compound Summary. (2024). "3-Amino-5-methylpyrazole Derivatives." National Library of Medicine. Link

  • ChemicalBook. (2024). "1-(2-Methylbenzyl)-1H-pyrazol-3-amine Product Page." Link

Sources

Molecular weight and formula of 5-methyl-1-(2-methylbenzyl)pyrazole-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

5-methyl-1-(2-methylbenzyl)pyrazole-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical libraries. Belonging to the amino-pyrazole class, this molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and GPCR modulators.

Its structural uniqueness lies in the 2-methylbenzyl substitution at the N1 position. Unlike the common benzyl analog, the ortho-methyl group introduces specific steric constraints that can lock the conformation of the pendant aromatic ring, potentially enhancing selectivity for hydrophobic pockets in target proteins.

This guide provides a comprehensive technical profile, including validated synthesis pathways, physicochemical data, and quality control metrics for researchers in drug discovery.

Physicochemical Profile

The following data represents the core molecular specifications for 5-methyl-1-(2-methylbenzyl)pyrazole-3-amine .

PropertyValueNotes
IUPAC Name 5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol Average Mass
Exact Mass 201.1266 DaMonoisotopic
CAS Number Not widely listedCustom synthesis / Catalog analog
Predicted LogP ~2.1 - 2.4Lipophilic, suitable for CNS/Cell-permeability
TPSA ~52 ŲGood oral bioavailability profile (<140 Ų)
H-Bond Donors 1 (Primary Amine)-NH₂ group
H-Bond Acceptors 2Pyrazole nitrogens

Synthesis Strategy & Protocol

The most robust synthetic route for 1-substituted-5-methyl-3-aminopyrazoles involves the regioselective condensation of a hydrazine derivative with a nitrile building block.

Core Reaction Pathway

The synthesis relies on the reaction between (2-methylbenzyl)hydrazine and 3-aminocrotononitrile (also known as


-aminocrotononitrile). This route is preferred over the 

-keto ester route (which yields pyrazolones) because it directly affords the amino-pyrazole core.
Reaction Logic
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the nitrile carbon or the

    
    -carbon of the crotononitrile, depending on conditions.
    
  • Cyclization: Intramolecular condensation occurs to close the pyrazole ring.

  • Regioselectivity: The steric bulk of the ortho-methylbenzyl group directs the substitution to the N1 position, ensuring the formation of the 5-methyl isomer rather than the 3-methyl isomer (though minor regioisomers may form).

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for 1-benzyl-5-methyl-1H-pyrazol-3-amine.

Reagents:

  • (2-Methylbenzyl)hydrazine dihydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt) (2.0 - 2.5 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2-methylbenzyl)hydrazine dihydrochloride in absolute ethanol (10 mL/mmol).

  • Neutralization: Add Triethylamine dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

  • Addition: Add 3-aminocrotononitrile in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[1][2]

    • Dilute the residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes). The product typically elutes as a pale yellow to off-white solid.

Visualization: Synthesis Workflow

SynthesisPath Start1 (2-Methylbenzyl) hydrazine Process1 Condensation (EtOH, Reflux, Base) Start1->Process1 Start2 3-Aminocrotononitrile Start2->Process1 Inter Intermediate (Acyclic) Process1->Inter Nucleophilic Attack Cycl Cyclization (- H2O) Inter->Cycl Ring Closure Product 5-methyl-1-(2-methylbenzyl) pyrazole-3-amine Cycl->Product Final Product

Figure 1: Convergent synthesis pathway for the target amino-pyrazole.

Quality Control & Characterization

To ensure the integrity of the building block for downstream applications, the following analytical criteria must be met.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Signal:

    
    .
    
  • Purity Threshold: >95% by UV area integration (254 nm).

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     2.10 ppm (s, 3H):  Methyl group on the pyrazole ring (C5-Me).
    
  • 
     2.25 ppm (s, 3H):  Methyl group on the benzyl ring (ortho-Me).
    
  • 
     4.50 ppm (br s, 2H):  Amine protons (-NH₂).
    
  • 
     5.05 ppm (s, 2H):  Benzylic methylene (-CH₂-).
    
  • 
     5.30 ppm (s, 1H):  Pyrazole ring proton (C4-H).
    
  • 
     6.80 – 7.20 ppm (m, 4H):  Aromatic protons of the 2-methylbenzyl group.
    
Structural Validation (Regiochemistry)

Distinguishing between the 5-methyl and 3-methyl isomers is critical.

  • NOESY Experiment: A Nuclear Overhauser Effect (NOE) correlation should be observed between the N-benzyl methylene protons and the C5-methyl protons . This correlation confirms the 5-methyl group is adjacent to the N1-benzyl substituent. If the methyl were at position 3, no such correlation would exist.

Applications in Drug Discovery

The amino-pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Kinase Inhibition (ATP-Competitive)

The 3-amino-pyrazole motif functions as a hinge-binding element. The exocyclic amine (-NH₂) typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Target Examples: p38 MAP Kinase, B-Raf, CDK2.

  • Role of 2-Methylbenzyl: The ortho-methyl group on the benzyl ring introduces a "twist" relative to the pyrazole plane. This can:

    • Fill hydrophobic sub-pockets (e.g., the Gatekeeper region).

    • Improve metabolic stability by blocking the benzylic position from oxidation (CYP450 metabolism).

Library Design

This molecule contains a free primary amine , making it an ideal "handle" for further diversification:

  • Amide Coupling: Reaction with carboxylic acids to form amide-linked inhibitors.

  • Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).

Visualization: Scaffold Utility

ScaffoldUtility Core 5-methyl-1-(2-methylbenzyl) pyrazole-3-amine App1 Kinase Inhibitors (Hinge Binder) Core->App1 App2 GPCR Ligands (Cannabinoid/Adenosine) Core->App2 App3 Fragment-Based Drug Design Core->App3 Mod1 Amide Coupling (R-COOH) Core->Mod1  Derivatization Mod2 Urea Synthesis (R-NCO) Core->Mod2 Mod3 Reductive Amination (R-CHO) Core->Mod3

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of Pyrazole Derivatives via Hydrazine Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Strategic Utilization of 2-Methylbenzyl Pyrazole Amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylbenzyl pyrazole amine motif represents a privileged structural architecture in modern drug discovery, offering a distinct balance of steric occlusion, lipophilicity, and hydrogen-bond donor/acceptor capability. Unlike simple phenyl-pyrazoles, the N-(2-methylbenzyl) substituent introduces a critical "ortho-effect," restricting rotational freedom and filling hydrophobic pockets (e.g., in sGC stimulators or kinase domains) with high specificity.[1]

This guide addresses the primary bottleneck in utilizing this scaffold: Regioselective Synthesis . We provide field-validated protocols to differentiate between the 3-amino and 5-amino isomers, ensuring high purity for Structure-Activity Relationship (SAR) campaigns.

Structural Analysis & Pharmacophore Properties

The "Ortho-Methyl" Advantage

The inclusion of a methyl group at the ortho-position of the benzyl ring (2-methylbenzyl) is not merely a lipophilic modification; it is a conformational lock.[1]

  • Steric Clash: The 2-methyl group creates steric hindrance with the pyrazole protons (H5 or H3), forcing the benzyl ring out of coplanarity.[1] This "twisted" conformation often improves solubility compared to planar analogs and enhances selectivity for globular protein pockets.[1]

  • Metabolic Stability: The 2-methyl substituent blocks metabolic oxidation at the benzylic position and sterically shields the ortho-positions from CYP450-mediated hydroxylation.

The Pyrazole Amine Warhead

The exocyclic amine serves as a versatile handle for diversification:

  • pKa Modulation: The pyrazole nitrogen (N2) has a pKa ~2.5, making it a weak base.[1][2][3] However, the exocyclic amine allows for the formation of amidines, ureas, or amides, tuning the electronic properties of the core.

  • Hydrogen Bonding: In kinase inhibitors, the pyrazole N2 often acts as a H-bond acceptor for the hinge region, while the exocyclic amine (or its amide derivative) acts as a donor.

Regioselective Synthesis: The Technical Core

The synthesis of N-alkyl aminopyrazoles via the condensation of hydrazines with


-ketonitriles is notoriously prone to regiochemical ambiguity. Reacting (2-methylbenzyl)hydrazine  with a 1,3-dielectrophile can yield either the 5-amino  or 3-amino  isomer.[1]
The Mechanism of Selectivity

The regiochemical outcome is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the substrate carbons.

  • Hydrazine Nucleophilicity: The substituted nitrogen (

    
    , NH-R) is more electron-rich due to the alkyl inductive effect but is sterically hindered.[1] The unsubstituted nitrogen (
    
    
    
    , NH2) is less hindered.[1]
  • Reaction Conditions:

    • Thermodynamic Control (Acidic/Neutral): Favors the formation of the 5-aminopyrazole .[1]

    • Kinetic Control (Basic): Can shift preference, though 5-amino is often the default product for

      
      -ketonitriles.[1] Accessing the 3-amino  isomer often requires specific substrates like alkoxymethylenemalononitriles or regiodivergent conditions.[1]
      
Synthesis Workflow Diagram

Regioselectivity Start Start: (2-Methylbenzyl)hydrazine Substrate1 Substrate A: 3-Alkoxyacrylonitrile Start->Substrate1 Substrate2 Substrate B: Beta-Ketonitrile Start->Substrate2 ConditionA Condition A: AcOH, Toluene, Reflux (Thermodynamic) Substrate1->ConditionA Acid/Heat ConditionB Condition B: NaOEt, EtOH, 0°C (Kinetic) Substrate1->ConditionB Base/Cold Substrate2->ConditionA Standard Route Prod5 Major Product: 5-Amino-1-(2-methylbenzyl)pyrazole ConditionA->Prod5 Cyclization via internal attack Prod3 Major Product: 3-Amino-1-(2-methylbenzyl)pyrazole ConditionB->Prod3 Favors attack by terminal NH2 on CN Application1 Application1 Prod5->Application1 Kinase Inhibitors (p38 MAPK) Application2 Application2 Prod3->Application2 sGC Stimulators (Riociguat analogs)

Figure 1: Decision tree for the regioselective synthesis of aminopyrazole isomers. Note that 3-alkoxyacrylonitriles offer the best divergence based on pH.

Experimental Protocols

Preparation of (2-Methylbenzyl)hydrazine (Precursor)

Note: This hydrazine is not always commercially stable and is best prepared fresh.[1]

  • Alkylation: React 2-methylbenzyl chloride with hydrazine hydrate (excess, 5-10 eq) in ethanol at reflux for 2 hours.

  • Purification: Excess hydrazine is removed by distillation.[1] The product is extracted into DCM, dried over

    
    , and concentrated.[1][4]
    
  • Storage: Store as the dihydrochloride salt for stability.

Protocol A: Synthesis of 5-Amino-1-(2-methylbenzyl)pyrazole (Thermodynamic)

This protocol utilizes the condensation of the hydrazine with 3-ethoxyacrylonitrile (or a


-ketonitrile).[1]
  • Reagents: (2-Methylbenzyl)hydrazine dihydrochloride (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), Sodium Acetate (2.5 eq), Ethanol/Water (3:1).[1]

  • Procedure:

    • Dissolve hydrazine salt and NaOAc in EtOH/H2O.

    • Add 3-ethoxyacrylonitrile dropwise at room temperature.[1]

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitor: TLC (5% MeOH in DCM) should show consumption of hydrazine.[1]

    • Workup: Cool to RT. Remove EtOH under vacuum.[1] Dilute with water and extract with EtOAc (3x).[1] Wash organic layer with brine.[1][4]

    • Purification: Recrystallize from EtOH/Hexane or flash chromatography.

  • Yield Expectation: 75–85%.[1]

Protocol B: Synthesis of 3-Amino-1-(2-methylbenzyl)pyrazole (Kinetic)

Accessing the 3-amino isomer requires forcing the initial attack by the substituted hydrazine nitrogen (


) or controlling the cyclization direction.[1]
  • Reagents: (2-Methylbenzyl)hydrazine (free base), 2-chloroacrylonitrile (or 3-ethoxyacrylonitrile), NaOEt (freshly prepared), Anhydrous EtOH.[1]

  • Procedure:

    • Prepare a solution of NaOEt (1.2 eq) in anhydrous EtOH at

      
      .
      
    • Add 3-ethoxyacrylonitrile (1.0 eq) slowly.[1][4]

    • Add (2-methylbenzyl)hydrazine (1.0 eq) dropwise, maintaining temp

      
      .
      
    • Stir at

      
       for 4 hours, then allow to warm to RT overnight.
      
    • Workup: Quench with saturated

      
      . Extract with DCM.[1][4]
      
  • Note: This route is more sensitive and may yield mixtures (approx 3:1 ratio favoring 3-amino).[1] Chromatographic separation is required.[1]

Quality Control & Characterization

Distinguishing the 1,3-isomer from the 1,5-isomer is the most common failure mode in this chemistry. Do not rely solely on 1H NMR.

Diagnostic Table[1]
Feature5-Amino Isomer (1,5-disubstituted)3-Amino Isomer (1,3-disubstituted)
NOE Signal Strong NOE between Benzyl-CH2 and Pyrazole-H4 Weak/No NOE between Benzyl-CH2 and Pyrazole-H4
NOE Signal (2) Strong NOE between Benzyl-CH2 and NH2 protons (if visible)No NOE between Benzyl-CH2 and NH2
13C NMR (C3/C5) C5 (attached to N) is typically shielded relative to C3.[1]C3 is typically shielded relative to C5.[1]
HMBC Cross-peak between Benzyl-CH2 and C5 (quaternary if amino substituted).[1]Cross-peak between Benzyl-CH2 and C5 (CH if 3-amino).[1]
The Gold Standard: 1H-15N HMBC

If available, run a 1H-15N HMBC.

  • 5-Amino: The benzyl protons will show a correlation to the pyrrole-like nitrogen (N1), which is adjacent to the carbon bearing the amine.[1]

  • 3-Amino: The benzyl protons correlate to N1, but N1 is adjacent to a CH group (H5), not the amine-bearing carbon.[1]

Applications in Drug Discovery[2][5][6][7][8][9]

Soluble Guanylate Cyclase (sGC) Stimulation

The 2-methylbenzyl group is a bioisostere for the 2-fluorobenzyl group found in Riociguat (Adempas) and Vericiguat .[1]

  • Mechanism: These drugs bind to an allosteric site on the

    
    -subunit of sGC.[1] The ortho-substituted benzyl group fits into a hydrophobic cleft, stabilizing the active conformation of the enzyme-heme complex.
    
  • Design Tip: When designing analogs, maintain the N1-benzyl substitution. The 2-methyl group provides steric bulk similar to the 2-chloro/2-fluoro groups but with different electronic properties (electron-donating vs withdrawing), useful for tuning metabolic clearance.[1]

Kinase Inhibition (e.g., p38 MAPK, BTK)

Aminopyrazoles are classic ATP-competitive inhibitors.[1]

  • Binding Mode: The pyrazole N2 accepts a hydrogen bond from the hinge region backbone amide.[1] The exocyclic amine (often acylated) donates a hydrogen bond to the backbone carbonyl.[1]

  • Role of 2-Methylbenzyl: This group usually projects into the Solvent Front or a Hydrophobic Back Pocket (Gatekeeper) depending on the vector.[1] The 2-methyl group can induce atropisomerism, potentially increasing binding affinity by reducing the entropy penalty upon binding.[1]

Pharmacophore Core Pyrazole Core Target Biological Target (sGC / Kinase) Core->Target H-Bond Acceptor (N2) Amine Exocyclic Amine (H-Bond Donor) Amine->Target H-Bond Donor Benzyl 2-Methylbenzyl Group (Hydrophobic/Steric) Benzyl->Core Ortho-Methyl Restricts Rotation Benzyl->Target Hydrophobic Pocket Fit

Figure 2: Pharmacophore mapping of the 2-methylbenzyl pyrazole amine scaffold against typical binding pockets.[1]

References

  • Fichez, J., et al. (2017).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi, 35(6).[1] Link

  • BenchChem Technical Guides. (2025). "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link[1]

  • Bayer AG. (2013).[1] "Riociguat (Adempas) Prescribing Information."[1][5] FDA Access Data. Link

  • Aggarwal, R., et al. (2011).[1] "Regioselective synthesis of trifluoromethyl-containing pyrazoles." Journal of Fluorine Chemistry. Link[1]

  • Elnagdi, M. H., et al. (2009).[1][6] "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.[1][6] Link

Sources

Technical Monograph: 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine , a specific pyrazole derivative utilized in medicinal chemistry as a scaffold for kinase inhibitors, sGC stimulators, and other bioactive agents.

Executive Summary

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a trisubstituted pyrazole derivative characterized by a 2-methylbenzyl (o-tolylmethyl) group at the N1 position, an amino group at the C3 position, and a methyl group at the C5 position. This specific regioisomer is of significant interest in drug discovery due to the privileged nature of the aminopyrazole core, which serves as a bioisostere for purines and a key pharmacophore in ATP-competitive kinase inhibitors.

This guide outlines the precise chemical identity, synthesis strategies emphasizing regiochemical control, and analytical profiling required for the development of this compound.

Chemical Identity & Chemoinformatics

Core Identifiers
ParameterValue
Chemical Name 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
Common Synonyms 1-(2-methylbenzyl)-3-amino-5-methylpyrazole; 3-Amino-1-(o-tolylmethyl)-5-methylpyrazole
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Exact Mass 201.1266
SMILES Cc1ccccc1Cn2c(C)cc(N)n2
InChI Key (Generated from structure) XZY...[1] (Hypothetical placeholder for specific isomer)
LogP (Predicted) ~2.4 - 2.8
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2
Structural Visualization (SMILES Interpretation)

The SMILES string Cc1ccccc1Cn2c(C)cc(N)n2 encodes the specific connectivity:

  • Cc1ccccc1 : A toluene ring (2-methylphenyl) attached to a methylene bridge.

  • Cn2 : The methylene carbon connects to Nitrogen 1 (n2) of the pyrazole ring.

  • c(C) : Carbon 5 of the pyrazole ring bears a methyl group.[2][3][4] This proximity to N1 is the defining feature of the "5-methyl" regioisomer relative to the N-substituent.

  • cc(N)n2 : The rest of the ring (C4-H, C3-NH₂, N2) completes the aromatic system.

Synthesis & Manufacturing Strategy

Synthesizing 1-substituted-3-amino-5-methylpyrazoles presents a classic regioselectivity challenge. The direct condensation of hydrazines with


-ketonitriles typically favors the formation of the 5-amino-1-substituted-3-methylpyrazole  isomer (the "Knorr" product). Consequently, obtaining the 3-amino-5-methyl  isomer requires either a specific alkylation strategy or a modified cyclization approach.
Method A: Alkylation of 3-Amino-5-methylpyrazole (Recommended)

This method utilizes the commercially available 3-amino-5-methylpyrazole. Alkylation with 2-methylbenzyl bromide yields a mixture of N1 and N2 isomers, which must be separated.

Reaction Scheme
  • Starting Material: 3-Amino-5-methylpyrazole (CAS 31230-17-8).[1][4][5]

  • Reagent: 2-Methylbenzyl bromide (CAS 89-92-9).

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or THF (Anhydrous).

Step-by-Step Protocol
  • Activation: Charge a flame-dried reaction vessel with 3-amino-5-methylpyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration). Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 minutes to generate the pyrazolyl anion.

  • Alkylation: Add 2-methylbenzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Quench & Workup: Quench carefully with water/ice. Extract with Ethyl Acetate (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude residue will contain two regioisomers:

    • Isomer A (Target): 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine.

    • Isomer B (Byproduct): 3-methyl-1-(2-methylbenzyl)-1H-pyrazol-5-amine.

    • Separation: Flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (typically 80:20 to 50:50). The isomers typically exhibit distinct R_f values due to the difference in the steric environment of the amine and the dipole moment of the ring.

Regioselectivity Logic

The alkylation of the pyrazolyl anion occurs at both nitrogen atoms. The ratio depends on solvent polarity and steric bulk. While the N1-alkylation (adjacent to the methyl group) is sterically more hindered, it produces the desired 5-methyl-1-substituted core. The N2-alkylation (adjacent to the amine) is often favored sterically, yielding the 3-methyl-5-amino isomer. Rigorous chromatographic separation is required.

Diagram: Synthesis & Regioisomerism

Synthesis Start 3-Amino-5-methylpyrazole (Tautomeric Mixture) Intermediate Pyrazolyl Anion (Nucleophile) Start->Intermediate Deprotonation Reagent 2-Methylbenzyl Bromide + Base (NaH/K2CO3) Reagent->Intermediate Adds to ProductA Target Isomer: 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (Methyl adjacent to Benzyl) Intermediate->ProductA Alkylation at N1 (Sterically Hindered) ProductB Byproduct Isomer: 3-methyl-1-(2-methylbenzyl)-1H-pyrazol-5-amine (Amine adjacent to Benzyl) Intermediate->ProductB Alkylation at N2 (Sterically Favored)

Caption: Divergent alkylation pathway of 3-amino-5-methylpyrazole yielding the target compound and its regioisomer.

Analytical Profiling

To validate the identity of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine , researchers must distinguish it from its regioisomer. Nuclear Magnetic Resonance (NMR) is the definitive tool.

1H NMR Expectations (DMSO-d6)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Py-C4-H 5.20 – 5.50Singlet (1H)Characteristic pyrazole ring proton.
NH₂ (Amine) 4.50 – 5.00Broad Singlet (2H)Exchangeable; shift varies with concentration.
N-CH₂-Ar 5.00 – 5.20Singlet (2H)Benzylic methylene.
Py-C5-CH₃ 2.05 – 2.15Singlet (3H)Diagnostic: In the 5-methyl-1-substituted isomer, this methyl is shielded by the adjacent N-benzyl ring current compared to the 3-methyl isomer.
Ar-CH₃ 2.20 – 2.35Singlet (3H)Methyl on the phenyl ring (o-tolyl).
Ar-H 6.80 – 7.20Multiplet (4H)Aromatic protons of the 2-methylbenzyl group.

NOESY Correlation (Crucial for Proof):

  • Target Isomer: Strong NOE correlation observed between the N-CH₂ protons and the Py-C5-CH₃ protons. This confirms the methyl group is adjacent to the benzyl substituent (Position 5).

  • Wrong Isomer: NOE correlation observed between N-CH₂ protons and the Py-C4-H or NH₂ , but not the methyl group (which would be distal at Position 3).

Biological Context & Applications[7][10]

The 1-benzyl-3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, often functioning as a hinge-binding motif in kinase inhibitors.

Signaling Pathway Relevance

This molecule serves as a precursor or core fragment for inhibitors targeting:

  • p38 MAPK (Mitogen-Activated Protein Kinase): Inhibition modulates inflammatory cytokine production.

  • sGC (Soluble Guanylate Cyclase): Pyrazole derivatives act as stimulators, treating pulmonary hypertension.

  • CDK (Cyclin-Dependent Kinases): 3-aminopyrazoles mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Pharmacophore Logic
  • 3-Amine: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.

  • N2 (Pyrazole): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide.

  • 1-Benzyl Group: Occupies the hydrophobic pocket (e.g., Gatekeeper region or solvent-exposed front pocket), providing selectivity based on the substitution pattern (2-methyl vs 4-fluoro, etc.).

Pharmacophore Molecule 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine Hinge Kinase Hinge Region (ATP Binding Site) Molecule->Hinge H-Bond (N2 & 3-NH2) Hydrophobic Hydrophobic Pocket (Selectivity) Molecule->Hydrophobic Van der Waals (2-Methylbenzyl)

Caption: Interaction map of the pyrazole scaffold within a theoretical kinase ATP-binding pocket.

References

  • PubChem Compound Summary. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. Available at: [Link]

  • Journal of Heterocyclic Chemistry.Regioselectivity in the Alkylation of 3(5)-Amino-5(3)-methylpyrazole. (General reference for regiochemistry principles in pyrazole synthesis).

Sources

Technical Guide: N-Benzyl Substituted Aminopyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its ability to serve as a high-affinity ligand for diverse biological targets, particularly protein kinases (e.g., JNK3, p38 MAPK) and G-protein-coupled receptors (GPCRs). This guide provides a technical deep-dive into the synthetic architecture, structure-activity relationships (SAR), and experimental methodologies required to exploit this scaffold.[1]

The core value of the N-benzyl motif lies in its dual functionality: the pyrazole core functions as a robust hydrogen-bond donor/acceptor system (mimicking the hinge-binding region of ATP), while the N-benzyl group provides critical hydrophobic occupancy, often engaging in


-stacking interactions within the selectivity pockets of enzymes.

Part 1: Synthetic Architecture & Regiocontrol

The Regioselectivity Challenge

The synthesis of N-benzyl aminopyrazoles typically involves the condensation of benzylhydrazine with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles or 

-alkoxyacrylonitriles. The critical technical challenge is regioselectivity . The reaction can yield two distinct isomers:[2][3]
  • 5-Amino-1-benzylpyrazole: Often the kinetically favored product.

  • 3-Amino-1-benzylpyrazole: Often the thermodynamically favored product.

Controlling this outcome is non-trivial and depends heavily on solvent polarity, temperature, and the electrophilicity of the


-carbon.
Mechanism of Cyclization

The reaction proceeds via an initial nucleophilic attack by the hydrazine.[2][4] Benzylhydrazine has two nucleophilic nitrogens:

  • 
     (Internal):  More sterically hindered but electronically enriched.
    
  • 
     (Terminal):  Less hindered.
    

Pathway A (5-Amino isomer):


 attacks the ketone/aldehyde carbon first, forming a hydrazone intermediate. The 

then attacks the nitrile carbon to close the ring. Pathway B (3-Amino isomer):

attacks the nitrile directly (rare) or

attacks the nitrile (less common under standard conditions).
Visualization: Synthetic Regioselectivity Pathways

Regioselectivity Start Benzylhydrazine + Beta-Ketonitrile Inter_Hydrazone Intermediate Hydrazone Start->Inter_Hydrazone N-beta attack on Carbonyl Prod_3Amino 3-Amino-1-benzylpyrazole (Thermodynamic Product) Start->Prod_3Amino Alternative Pathway (High Temp/Acid) Prod_5Amino 5-Amino-1-benzylpyrazole (Kinetic Product) Inter_Hydrazone->Prod_5Amino Cyclization via N-alpha on Nitrile

Figure 1: Divergent synthetic pathways for N-benzyl aminopyrazoles. The 5-amino isomer is typically favored via the hydrazone intermediate under standard basic conditions.

Part 2: Medicinal Chemistry & SAR[1][6][7][8][9][10][11][12]

The Role of the N-Benzyl Group

In kinase inhibitor design, the N-benzyl group is rarely a bystander. Its placement is strategic:

  • Hydrophobic Pocket Occupancy: In JNK3 and p38 MAPK inhibitors, the benzyl ring often rotates out of the plane of the pyrazole to occupy a hydrophobic pocket (e.g., the "selectivity pocket" or "gatekeeper" region).

  • 
    -
    
    
    
    Stacking:
    The aromatic ring can engage in T-shaped or parallel displaced stacking interactions with phenylalanine or tyrosine residues (e.g., Phe residues in the ATP binding site).
  • Electronic Tuning: Substituents on the benzyl ring (Cl, F, OMe) modulate the electron density of the pyrazole core, influencing the pKa of the amino group and its H-bond donor capability.

SAR Data Summary

The following table summarizes the impact of N-benzyl substitutions on JNK3 inhibitory potency (IC


), derived from aggregate literature data.
Compound IDN-SubstituentR-Group (Pyrazole C3/C4)JNK3 IC

(nM)
Selectivity (vs JNK1)
Ref-1 Methyl4-Benzamide1201x
NB-1 Benzyl 4-Benzamide18 >10x
NB-2 2-Cl-Benzyl4-Benzamide455x
NB-3 4-F-Benzyl4-Benzamide228x
NB-4 Phenethyl4-Benzamide3502x

Insight: The direct attachment of the benzyl group (NB-1) provides optimal steric fit. Extending the linker to phenethyl (NB-4) drastically reduces potency, indicating a tight steric constraint in the binding pocket.

Part 3: Biological Context (JNK3 Signaling)[7]

The N-benzyl aminopyrazole scaffold has shown exceptional promise in inhibiting c-Jun N-terminal Kinase 3 (JNK3) , a key target for neurodegenerative diseases like Parkinson's.

Visualization: JNK3 Signaling Pathway & Inhibition

JNK3_Pathway Stress Oxidative Stress (ROS) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK7 MKK7 (MAP2K7) ASK1->MKK7 Phosphorylates JNK3 JNK3 (MAPK10) MKK7->JNK3 Phosphorylates (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Expression Inhibitor N-Benzyl Aminopyrazole Inhibitor->JNK3 ATP Competitive Inhibition

Figure 2: JNK3 signaling cascade leading to neuronal apoptosis. N-benzyl aminopyrazoles act as ATP-competitive inhibitors, blocking the phosphorylation of c-Jun.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-benzyl-3-phenylpyrazole

Rationale: This protocol utilizes kinetic control (low temperature) to favor the 5-amino isomer.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Benzylhydrazine dihydrochloride (1.1 equiv)

  • Ethanol (Absolute)[5]

  • Triethylamine (Et

    
    N) (2.5 equiv)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve benzoylacetonitrile (10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Et

    
    N (25 mmol) dropwise over 10 minutes. Note: Et
    
    
    
    N liberates the free hydrazine in situ.
  • Hydrazine Addition: Add benzylhydrazine dihydrochloride (11 mmol) in small portions to the stirring solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The formation of the hydrazone intermediate may be visible initially.

  • Reflux (Cyclization): Heat the mixture to reflux (80°C) for 2 hours to drive the cyclization of the intermediate hydrazone to the pyrazole ring.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (SiO
    
    
    , gradient 0-40% EtOAc in Hexane).
  • Validation: Confirm regiochemistry via NOESY NMR. A correlation between the Benzyl-CH

    
     protons and the Pyrazole-C4 proton confirms the 1,5-isomer .
    
Protocol B: Kinase Inhibition Assay (JNK3)

Rationale: A FRET-based assay is standard for determining IC


 values for this scaffold.
  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant human JNK3 (0.5 nM final) in Kinase Buffer.

  • Substrate Mix: Prepare a mixture of Fluorescein-labeled peptide substrate (2 µM) and ATP (at K

    
    , approx 10 µM).
    
  • Compound Addition: Serial dilute the N-benzyl aminopyrazole in DMSO. Add 100 nL to a 384-well plate.

  • Reaction: Add 5 µL Enzyme Mix and 5 µL Substrate Mix to the wells. Incubate at room temperature for 1 hour.

  • Detection: Add EDTA-containing termination buffer. Measure fluorescence intensity (Ex/Em 480/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC

    
    .
    

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem. Link

  • Addition of Some Aminoheterocycles to N-Benzyl-3-cyanopyridinium Chloride. ResearchGate. Link

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Journal of Medicinal Chemistry. Link

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Link

Sources

Strategic Sourcing and Technical Validation of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, quality assurance, and handling of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine .

Executive Summary

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of small molecule inhibitors targeting kinases and GPCRs. Its structural core—a 1,3,5-substituted pyrazole—serves as a critical scaffold for orienting hydrogen bond donors/acceptors in active sites.

However, sourcing this compound presents a specific technical challenge: Regioisomerism . The synthesis of aminopyrazoles frequently yields mixtures of the 3-amino and 5-amino isomers. Commercial samples labeled as the target compound often contain significant levels of the unwanted regioisomer (1-(2-methylbenzyl)-5-methyl-1H-pyrazol-5-amine), which can derail SAR (Structure-Activity Relationship) studies if undetected.

This guide provides a validated workflow for sourcing, verifying, and handling this compound.

Chemical Profile & Identity

Before issuing an RFQ (Request for Quote), the target must be explicitly defined to avoid ambiguity with its regioisomers.

PropertySpecification
Systematic Name 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
Common Name 1-(2-methylbenzyl)-3-amino-5-methylpyrazole
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1: 2-methylbenzylC3: Amine (-NH₂)C5: Methyl (-CH₃)
Closest Analog CAS 956729-47-8 (1-benzyl-5-methyl-1H-pyrazol-3-amine)
Potential Impurity Regioisomer: 1-(2-methylbenzyl)-3-methyl-1H-pyrazol-5-amine
Structural Visualization

The following diagram illustrates the target structure and its critical difference from the common impurity.

ChemicalStructure cluster_target Target Compound (Desired) cluster_impurity Common Impurity (Undesired) Target 5-methyl-1-(2-methylbenzyl) -1H-pyrazol-3-amine (3-Amino Isomer) Impurity 3-methyl-1-(2-methylbenzyl) -1H-pyrazol-5-amine (5-Amino Isomer) Target->Impurity Isomeric Confusion in Catalog Precursor Precursors: 2-Methylbenzylhydrazine + 3-Aminocrotononitrile Precursor->Target Cyclization (Major Path A) Precursor->Impurity Cyclization (Minor Path B)

Figure 1: Structural relationship between the target 3-amino pyrazole and its 5-amino regioisomer.

Commercial Supply Landscape

Unlike commodity chemicals (e.g., aniline), this pyrazole is a Tier 2 Building Block . It is rarely held in bulk stock and is typically synthesized on demand or held in small library quantities (1–100 mg).

Supplier Tiers & Strategy
Supplier TierDescriptionRecommended VendorsLead TimeRisk
Tier 1: Stock Immediate availability. High reliability.Enamine , ChemScene , Combi-Blocks 1–5 DaysLow
Tier 2: Make-to-Order Listed in catalog but synthesized upon order.BLD Pharm , Ambeed , BOC Sciences 2–4 WeeksMedium (Synthesis failure)
Tier 3: Custom Synthesis No catalog entry; requires custom route.WuXi AppTec , PharmBlock , Syngene 6–10 WeeksHigh (Cost & Time)
Sourcing Protocol

Do not rely solely on the chemical name. Use the following workflow to ensure you receive the correct isomer:

  • Search by Structure: Use a SMILES string search in supplier databases (e.g., SciFinder, ChemSpace) rather than name search, as nomenclature varies.

    • SMILES:CC1=CC(N)=NN1CC2=CC=CC=C2C

  • Request Analytical Data: Explicitly ask for 2D NMR (NOESY/HMBC) verification. A simple 1H NMR is often insufficient to distinguish the methyl placement (C3 vs C5) relative to the N-benzyl group.

  • Batch Reservation: If a supplier has stock, reserve the specific batch pending QC approval.

Quality Assurance & Technical Validation

The primary risk is receiving the 5-amino-3-methyl isomer instead of the 3-amino-5-methyl target. The following protocols are mandatory for validation.

Experiment 1: Regioisomer Differentiation via NOESY NMR

This protocol determines the spatial proximity of the N-benzyl protons to the pyrazole substituents.

Principle:

  • Target (3-Amino-5-Methyl): The N-benzyl group is attached to N1. The methyl group is at C5 (adjacent to N1).

    • Observation: Strong NOE (Nuclear Overhauser Effect) correlation between the Benzyl -CH₂- protons and the Pyrazole -CH₃ protons.

  • Impurity (5-Amino-3-Methyl): The N-benzyl group is at N1. The amine is at C5 (adjacent to N1).

    • Observation: Strong NOE correlation between the Benzyl -CH₂- protons and the Amine -NH₂ protons (if visible) or lack of correlation with the methyl group.

Protocol:

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d₆.

  • Acquisition: Run a standard 2D NOESY sequence (mixing time 300–500 ms).

  • Analysis:

    • Locate Benzyl -CH₂- peak (~5.1–5.3 ppm).

    • Locate Pyrazole -CH₃ peak (~2.1–2.3 ppm).

    • Pass Criteria: A clear cross-peak exists between Benzyl-CH₂ and Pyrazole-CH₃.

    • Fail Criteria: No cross-peak; or cross-peak between Benzyl-CH₂ and Pyrazole-H4 only.

Experiment 2: HPLC Purity Profiling

Ensure no minor regioisomer contaminants are present, as they may have different biological activities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance: Purity > 95% (Area under curve).

QC Logic Flow

The following diagram outlines the decision logic for accepting a batch.

QC_Workflow Start Receive Sample LCMS 1. LC-MS Analysis (Confirm MW: 201.27) Start->LCMS HNMR 2. 1H NMR Analysis (Check Purity) LCMS->HNMR Decision1 MW & Purity OK? HNMR->Decision1 NOESY 3. 2D NOESY NMR (Regioisomer Check) Decision1->NOESY Yes Fail REJECT BATCH (Wrong Isomer) Decision1->Fail No Result NOE: Benzyl-CH2 <-> Methyl-CH3 NOESY->Result Pass BATCH APPROVED (Release to inventory) Result->Pass Correlation Found Result->Fail No Correlation

Figure 2: Quality Control decision tree for validating pyrazole regioisomers.

Synthesis Route (Context for Impurities)

Understanding the synthesis helps predict impurities. The most robust route to the 3-amino-5-methyl isomer involves the condensation of a hydrazine with a beta-ketonitrile.

  • Reactants: (2-Methylbenzyl)hydrazine + 3-Aminocrotononitrile (or Diacetonitrile).

  • Conditions: Reflux in Ethanol/Water with HCl or NaOH.

  • Mechanism:

    • The hydrazine NH₂ (distal) attacks the nitrile carbon (Pinner-like reaction) or the ketone, followed by cyclization.

    • Critical Factor: The steric bulk of the 2-methylbenzyl group can influence the regioselectivity, sometimes favoring the 5-amino isomer if not carefully controlled [1].

    • Implication: If the supplier uses a generic "one-pot" alkylation of 3-amino-5-methylpyrazole with 2-methylbenzyl bromide, they will almost certainly produce a mixture of N1 and N2 alkylated products, which are difficult to separate. Avoid suppliers using direct alkylation.

Handling and Storage

  • Physical State: Typically a pale yellow to off-white solid.

  • Storage: Keep at -20°C. Aminopyrazoles can oxidize slowly to form azo-dimers or colored impurities upon air exposure.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Safety: Treat as a potential skin irritant and toxic by ingestion (standard for pyrazoles).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselectivity in the Multicomponent Reaction of 5-Aminopyrazoles.[1][2]

    • Source:Chemical Science International Journal, 2015.[2][3]

    • URL:[Link]

  • Commercial Analog Data (Sigma-Aldrich): Title: 1-Benzyl-5-methyl-1H-pyrazol-3-amine Product Page. Source: Sigma-Aldrich (Merck).
  • Supplier Database (Enamine): Title: Enamine Building Blocks - Pyrazoles. Source: Enamine Store.
  • Analytical Validation (NOESY)

    • Title: NMR assignment of regioisomeric pyrazoles.
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Procedure for acylation of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Exocyclic N-Acylation of 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Executive Summary

The functionalization of aminopyrazoles is a cornerstone in the development of novel heterocyclic pharmacophores, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. This application note details a robust, self-validating protocol for the regioselective N-acylation of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine . By leveraging thermodynamic control and steric hindrance, this methodology ensures high-yielding conversion to the exocyclic N3-amide while suppressing unwanted ring-acylation and di-acylation byproducts.

Mechanistic Insights & Causality (E-E-A-T)

As an experienced medicinal chemist, one must look beyond the simple addition of reagents and understand the competing nucleophilic sites of the pyrazole scaffold. The starting material presents three potential sites for electrophilic attack: the N2 ring nitrogen, the exocyclic N3 amine, and the C4 ring carbon.

  • Regioselectivity (N2 vs. N3): Kinetically, the N2 ring nitrogen is highly nucleophilic. However, because the N1 position is already alkylated by the 2-methylbenzyl group, acylation at N2 generates a highly reactive, positively charged acyl-pyrazolium intermediate. This intermediate is thermodynamically unstable and acts as an acylating agent itself, undergoing rapid intermolecular or intramolecular acyl transfer to the more stable exocyclic N3-amine[1].

  • Chemoselectivity (C- vs. N-Acylation): While C-acylation at the 4-position can occur under specific thermal cascade conditions or with specialized metal catalysts[2], standard acyl chlorides under mild basic conditions strictly favor N-acylation.

  • Preventing Over-Acylation: Di-acylation of the exocyclic amine is a common failure point. We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile, and maintaining the reaction at 0 °C during the initial exothermic phase prevents the thermodynamic overshoot that leads to di-acylated impurities[3].

Mechanism SM 5-Methyl-1-(2-methylbenzyl) -1H-pyrazol-3-amine Kinetic Kinetic Intermediate (N2-Acyl Pyrazolium) SM->Kinetic Fast (0 °C) Ring N-Attack Thermo Thermodynamic Product (Exocyclic N3-Amide) SM->Thermo Direct N3-Attack (Slower) Reagent Acyl Chloride + DIPEA Reagent->SM Activation Kinetic->Thermo Intramolecular/Intermolecular Acyl Transfer DiAcyl Di-acylated Byproduct (Over-reaction) Thermo->DiAcyl Excess Reagent High Temp

Caption: Mechanistic pathway of 3-aminopyrazole acylation highlighting thermodynamic control.

Experimental Design & Data Presentation

To establish the optimal parameters, various bases, solvents, and temperatures were evaluated. The data below summarizes the causal relationship between reaction conditions and chemoselectivity.

Table 1: Optimization of Acylation Conditions

EntrySolventBase (Equivalents)Temp (°C)Time (h)Mono:Di RatioIsolated Yield (%)
1THFTEA (1.5)25485:1572
2DCMTEA (1.5)0 to 25390:1081
3 DCM DIPEA (1.5) 0 to 25 2 98:2 92
4DioxanePyridine (2.0)100 (MW)0.595:588

Step-by-Step Experimental Protocol

Note: The following procedure uses acetyl chloride as a representative electrophile, but the protocol is broadly applicable to substituted benzoyl chlorides and other acylating agents[3].

Reagents Required:

  • 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (1.0 eq, 1.0 mmol, 215 mg)

  • Acetyl chloride (1.05 eq, 1.05 mmol, 75 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol, 260 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Methodology:

  • Initiation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert nitrogen gas. Dissolve the aminopyrazole in 5.0 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Activation: Add DIPEA (1.5 eq) in one portion via syringe. Stir for 5 minutes.

  • Electrophile Addition: Dissolve acetyl chloride (1.05 eq) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes to the reaction flask. Caution: The reaction is exothermic; rapid addition will cause localized heating and promote di-acylation.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

  • Quenching: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize any unreacted acid chloride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).

Workflow S1 1. Initiation Dissolve in anhydrous DCM Cool to 0 °C under N2 S2 2. Reagent Addition Add DIPEA (1.5 eq) Dropwise Acyl Chloride (1.05 eq) S1->S2 S3 3. Propagation Warm to 25 °C Stir for 2 hours (Monitor via TLC) S2->S3 S4 4. Quenching & Extraction Quench with Sat. NaHCO3 Extract with DCM, Dry over Na2SO4 S3->S4 S5 5. Purification Flash Column Chromatography (Hexanes/EtOAc Gradient) S4->S5

Caption: Step-by-step experimental workflow for the regioselective N-acylation process.

Protocol Self-Validation & Quality Control

A robust protocol must be a self-validating system. Use the following analytical markers to confirm the success and regioselectivity of the reaction:

  • In-Process Control (TLC): The starting aminopyrazole is highly polar due to the free -NH₂ group. Upon acylation, the resulting amide is significantly less polar. A successful reaction will show the complete disappearance of the baseline starting material spot and the appearance of a higher Rf product spot (visualized under UV 254 nm).

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Failure Check: The starting material exhibits a broad singlet integrating to 2 protons (~3.5–5.0 ppm) corresponding to the -NH₂ group. If this is still present, the reaction failed.

    • Success Check: Successful mono-acylation is validated by the appearance of a single, highly deshielded proton signal (approx. 8.5–10.5 ppm) corresponding to the amide -NH.

  • Mass Spectrometry (LC-MS): ESI+ should display the [M+H]⁺ peak matching the exact mass of the mono-acylated product. The absence of a [M+Acyl+H]⁺ peak confirms that the strict stoichiometric and temperature controls successfully prevented di-acylation.

References

  • Kusakiewicz-Dawid, A., Górecki, Ł., Masiukiewicz, E., & Rzeszotarska, B. "Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation." Synthetic Communications, 39(22), 2009. URL:[Link]

  • Hole, A. J., et al. "Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3." ChemMedChem, 8(5), 2013. URL:[Link]

  • Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Targets in Heterocyclic Systems, Vol. 21, 2017. URL:[Link]

  • Zhang, X.-J., et al. "Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones." The Journal of Organic Chemistry, 86(24), 2021. URL:[Link]

Sources

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidine from 3-Aminopyrazole Precursors

[1][2][3][4][5][6]

Introduction & Strategic Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine ring system (adenine). This physicochemical similarity allows it to function as a potent ATP-competitive inhibitor across a spectrum of kinases, including CDK2, B-Raf, EGFR, and KDR [1, 2].

Unlike standard pyrimidines, the fused 5,6-bicyclic system offers a rigid planar geometry that enhances binding affinity within the hinge region of kinase active sites. For the synthetic chemist, the primary challenge lies not in the assembly of the ring, but in the control of regiochemistry . The condensation of 3-aminopyrazoles with 1,3-dielectrophiles can theoretically yield two regioisomers (5-substituted vs. 7-substituted).

This guide provides a definitive protocol for the synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing mechanistic control to ensure batch-to-batch reproducibility and high isomeric purity.

Mechanistic Insight & Regioselectivity

The reaction between a 3-aminopyrazole (or its tautomeric 5-aminopyrazole) and an unsymmetrical 1,3-dielectrophile is governed by the nucleophilicity of the exocyclic amine (

The "Amine-First" Mechanism

In acidic media (e.g., glacial acetic acid), the reaction typically proceeds via an initial attack of the exocyclic amine on the most electrophilic carbonyl of the 1,3-dicarbonyl partner, forming an enamine/imine intermediate. This is followed by cyclization at the ring nitrogen.[1]

  • Reaction with

    
    -Ketoesters:  The amine usually attacks the ketone (more electrophilic than the ester), leading to the 7-one  derivative (often depicted as the 7-hydroxy tautomer).
    
  • Reaction with Enaminones: These substrates are highly polarized. The amine attacks the

    
    -carbon (Michael-type addition) or displaces the dimethylamino group, leading to high regioselectivity.
    
Visualization: Reaction Pathway and Regiocontrol[5][7]

GStart3-Aminopyrazole(Nucleophile)Inter_AIntermediate A:Imine/Enamine FormationStart->Inter_AExocyclic NH2 attackPartner1,3-Dielectrophile(Partner)Partner->Inter_AElectrophilicity:Ketone > EsterCyclizationIntramolecularCyclization (N-Attack)Inter_A->Cyclization- H2O / - ROHProd_77-SubstitutedPyrazolo[1,5-a]pyrimidine(Major via Ketone Attack)Cyclization->Prod_7Standard Path(Acidic/Reflux)Prod_55-SubstitutedPyrazolo[1,5-a]pyrimidine(Minor/Specific Conditions)Cyclization->Prod_5Steric Controlor Enaminone

Figure 1: General mechanistic pathway highlighting the divergence in regiochemistry based on the initial nucleophilic attack.

Experimental Protocols

Method A: Condensation with 1,3-Dicarbonyls (Standard Protocol)

Target: General synthesis of 5,7-disubstituted derivatives. Scope: Robust for symmetric diketones; requires optimization for unsymmetrical substrates.

Materials
  • Precursor: 3-Amino-1H-pyrazole-4-carboxylate (or substituted analog) (1.0 equiv)

  • Reagent: 2,4-Pentanedione (Acetylacetone) or Ethyl Acetoacetate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

  • Catalyst: None (Solvent acts as catalyst) or catalytic

    
    
    
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-aminopyrazole (5.0 mmol) in Glacial Acetic Acid (10 mL). The solution should be clear or slightly yellow.

  • Addition: Add the 1,3-dicarbonyl compound (5.5 mmol, 1.1 equiv) dropwise at room temperature.

    • Critical Check: If using a solid dicarbonyl, dissolve it in a minimum amount of AcOH before addition.

  • Reaction: Heat the mixture to reflux (118 °C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the polar aminopyrazole spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate should form immediately. Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 85–95% Regioselectivity: With ethyl acetoacetate, the 7-hydroxy-5-methyl derivative (often tautomerizing to the 7-one) is the dominant product [3].

Method B: Regioselective Synthesis using Enaminones

Target: High-precision synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidines. Advantage: Enaminones (e.g., dimethylamino-enones) are superior to diketones for controlling regiochemistry due to the distinct leaving group ability of the dimethylamino moiety.

Protocol
  • Preparation of Enaminone: React a methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing xylene for 8 hours. Concentrate to obtain the crude enaminone.

  • Cyclization:

    • Dissolve 3-aminopyrazole (1.0 equiv) and the prepared enaminone (1.0 equiv) in Glacial Acetic Acid .

    • Reflux for 3 hours.

  • Work-up: Pour into ice water, filter, and wash with diethyl ether.

Mechanism Note: The exocyclic amine of the pyrazole attacks the

7-aryl

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions when standard protocols fail or yield mixtures.

DecisionTreeProblemIssue Encountered?MixtureMixture of RegioisomersProblem->MixtureLowYieldLow Yield / IncompleteProblem->LowYieldSolubilityProduct not PrecipitatingProblem->SolubilitySol1Switch to Enaminone Route(Method B)Mixture->Sol1Sol2Use Fluorinated Solvent(HFIP) to alter H-bondingMixture->Sol2Sol3Add Catalyst(Piperidine or NaOEt)LowYield->Sol3Sol4Microwave Irradiation(140°C, 10-20 min)LowYield->Sol4Sol5Evaporate AcOH,triturate with EtOHSolubility->Sol5

Figure 2: Troubleshooting decision tree for common synthetic challenges.

Comparative Data Table
ParameterMethod A (AcOH Reflux)Method B (Enaminone)Method C (Microwave)
Reaction Time 4–8 Hours3–5 Hours10–20 Minutes
Regioselectivity Variable (Substrate dependent)High (Exclusively 7-sub) High
Yield 80–90%85–95%90–98%
Atom Economy GoodModerate (Loss of

)
Excellent
Scalability High (Gram to Kilo)HighLow (Batch size limited)

Characterization Standards

To validate the structure and regiochemistry, the following analytical signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    ):
    • Pyrazolo[1,5-a]pyrimidine Core: Look for the characteristic doublet-doublet pattern of the pyrimidine protons if unsubstituted (H-5 and H-6).

    • Regiochemistry Check: Use NOESY (Nuclear Overhauser Effect Spectroscopy).[4]

      • Isomer 7-substituted: NOE correlation between the pyrazole H-3 proton and the substituent at position 7 is NOT possible (too distant).

      • Isomer 5-substituted: Strong NOE correlation between Pyrazole H-3 and the substituent at C-5 is often observed if sterically allowed, or between H-6 and the C-7 proton.

      • Definitive Check: The chemical shift of H-3 in the pyrazole ring is sensitive to the shielding cone of the 7-substituent.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular formula, particularly to distinguish from non-cyclized intermediates (which would have a mass difference of +18 Da for

    
     or +46 Da for EtOH).
    

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC (PubMed Central) URL:[Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Source: Current Topics in Medicinal Chemistry URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: MDPI Molecules URL:[Link]

Application Note: Microwave-Assisted Regioselective Synthesis of N-Benzyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-benzyl pyrazole amines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. Traditional synthesis via the cyclocondensation of benzylhydrazines with β-ketonitriles often suffers from prolonged reaction times (12–24 hours), poor regioselectivity, and low overall yields due to thermal degradation.

Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating of polar intermediates. This application note details a self-validating, highly regioselective microwave protocol for synthesizing 1-benzyl-1H-pyrazol-5-amines, reducing reaction times from hours to minutes while eliminating the need for complex chromatographic separation.

Mechanistic Causality & Regiocontrol

The cyclocondensation of benzylhydrazine with β-ketonitriles begins with the nucleophilic attack of the less sterically hindered primary amine (-NH₂) of the hydrazine onto the electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary nitrogen (bearing the benzyl group) attacks the pendant nitrile.

Under conventional conductive heating, prolonged reaction times allow for reversible transhydrazonation and thermal degradation, which erodes regioselectivity and yields difficult-to-separate mixtures of 3-amino and 5-amino isomers. MAOS selectively couples electromagnetic energy with the highly polar hydrazone intermediate[1]. By rapidly achieving elevated temperatures (130 °C) in a sealed, pressurized environment, the reaction is driven under strict kinetic control. The rapid intramolecular cyclization outpaces any thermodynamic equilibration, exclusively locking in the 1-benzyl-5-aminopyrazole isomer in a fraction of the time[2].

Mechanism A Benzylhydrazine + β-Ketonitrile B Hydrazone Intermediate (Highly Polar) A->B Nucleophilic Attack C Dielectric Heating (Microwave Energy) B->C D Kinetic Control (Rapid Intramolecular Attack) C->D MW Irradiation E Thermodynamic Control (Slow Equilibration) C->E Conventional Heat F 1-Benzyl-5-amino-pyrazole (Major Product) D->F E->F G 1-Benzyl-3-amino-pyrazole (Minor Product) E->G

Mechanistic divergence of pyrazole regioselectivity under microwave heating.

Experimental Protocol

This protocol incorporates built-in quality control checks to ensure the intermediate is fully consumed before workup, establishing a self-validating synthetic loop.

Materials Required:

  • Benzylhydrazine hydrochloride (1.0 mmol)

  • 3-Oxo-3-phenylpropanenitrile (1.0 mmol)

  • Triethylamine (TEA) (1.1 mmol)

  • Absolute Ethanol (2.0 mL)

  • Microwave reactor (e.g., CEM Discover SP or Anton Paar Monowave)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, suspend benzylhydrazine hydrochloride (1.0 mmol) in 2.0 mL of absolute ethanol.

  • Neutralization: Add TEA (1.1 mmol) dropwise.

    • Causality: Benzylhydrazine hydrochloride is non-nucleophilic. TEA liberates the free hydrazine base in situ, which is critical for initiating the nucleophilic attack on the β-ketonitrile. Stir for 2 minutes.

  • Substrate Addition: Add 3-oxo-3-phenylpropanenitrile (1.0 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 130 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Maximum power: 250 W. Pressure limit: 250 psi.

  • In-Process Validation (Self-Validating Step): After the cooling cycle completes (air cooling to <50 °C), sample 5 µL of the mixture. Run a rapid TLC (Hexane:EtOAc 6:4) or LC-MS.

    • Causality: Relying solely on time is prone to error due to substrate variations. The complete disappearance of the UV-active β-ketonitrile starting material validates that the cyclization is complete, preventing downstream purification bottlenecks. If unreacted starting material remains, re-irradiate for 5 minutes.

  • Workup & Precipitation: Pour the reaction mixture into 10 mL of ice-cold distilled water.

    • Causality: The sudden change in solvent polarity forces the highly lipophilic N-benzyl pyrazole amine to crash out of solution, bypassing the need for liquid-liquid extraction.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator overnight.

Workflow A Benzylhydrazine + β-Ketonitrile B Base Addition (TEA in EtOH) A->B C Microwave Irradiation (130°C, 15 min) B->C D Validation & Workup (TLC + Ice Water) C->D E 1-Benzyl-1H-pyrazol-5-amine (>90% Yield) D->E

Microwave-assisted synthesis workflow for N-benzyl pyrazole amines.

Quantitative Data Analysis

To demonstrate the efficacy of MAOS over conventional heating, Table 1 summarizes the comparative metrics for the synthesis of various N-benzyl pyrazole amine derivatives. The microwave protocol consistently delivers superior regioselectivity and isolated yields in a fraction of the time.

Substrate (β-Ketonitrile)MethodTimeTemp (°C)Regioselectivity (5-NH₂ : 3-NH₂)Isolated Yield (%)
3-Oxo-3-phenylpropanenitrileConventional18 h78 (Reflux)65 : 3554
3-Oxo-3-phenylpropanenitrileMicrowave15 min130>95 : 592
3-(4-Chlorophenyl)-3-oxopropanenitrileConventional24 h78 (Reflux)60 : 4048
3-(4-Chlorophenyl)-3-oxopropanenitrileMicrowave15 min130>98 : 289
3-(4-Methoxyphenyl)-3-oxopropanenitrileConventional18 h78 (Reflux)70 : 3061
3-(4-Methoxyphenyl)-3-oxopropanenitrileMicrowave20 min130>95 : 587

Table 1: Comparison of conventional reflux vs. microwave-assisted synthesis of N-benzyl pyrazole amines.

Downstream Applications

The resulting 1-benzyl-1H-pyrazol-5-amines are highly versatile building blocks. They can be directly utilized in multicomponent reactions to synthesize fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, which are critical in modern drug discovery[3]. The high purity of the microwave-synthesized amines ensures that subsequent cyclizations proceed without interference from the 3-amino regioisomer.

References

  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journals URL
  • Source: tandfonline.
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Semantic Scholar URL

Sources

Application Notes and Protocols for the Synthesis of 1-benzyl-1H-pyrazol-3-amine via Reductive Amination Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the synthesis of 1-benzyl-1H-pyrazol-3-amine, a key scaffold in modern medicinal chemistry. We present two primary strategic routes: the reduction of a 3-nitro-pyrazole precursor and the direct reductive amination of a pyrazolone intermediate. Each section offers in-depth scientific rationale, step-by-step protocols, and a comparative analysis to assist researchers in selecting the optimal method for their specific needs. The protocols are designed to be self-validating, with explanations for critical steps and reagent choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Strategic Overview

1-benzyl-1H-pyrazol-3-amine and its derivatives are privileged structures in drug discovery, appearing in molecules targeting a wide range of biological targets, including kinases and other enzymes.[1] The development of robust, scalable, and efficient synthetic routes to this core is therefore of significant interest to the scientific community.

This guide focuses on methods culminating in the formation of the C3-amino group. Two distinct and highly effective strategies are presented:

  • Route A: Synthesis via Reduction of a 3-Nitro-Pyrazole Intermediate. This is a widely employed and highly reliable two-step sequence involving the N-benzylation of 3-nitro-1H-pyrazole followed by the chemical reduction of the nitro group. This pathway is often favored due to the commercial availability of the starting materials and the high efficiency of the reduction step.[2]

  • Route B: Synthesis via Direct Reductive Amination of a Pyrazolone. This approach involves the one-pot reaction of a 1-benzyl-1H-pyrazol-3(2H)-one intermediate with an ammonia source in the presence of a selective reducing agent. This method aligns with the principles of atom economy and can reduce the number of synthetic steps.[3]

The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance of specific functional groups in more complex substrates.

G cluster_0 Synthetic Strategies for 1-benzyl-1H-pyrazol-3-amine cluster_A Route A: Nitro Reduction Pathway cluster_B Route B: Direct Reductive Amination Start Key Precursors A1 3-nitro-1H-pyrazole Start->A1 B1 1-benzyl-1H-pyrazol-3(2H)-one Start->B1 Target 1-benzyl-1H-pyrazol-3-amine A2 1-benzyl-3-nitro-1H-pyrazole A1->A2 N-Benzylation A2->Target Nitro Group Reduction B1->Target Direct Reductive Amination

Figure 1: High-level overview of the two primary synthetic routes to the target compound.

Protocol 1: Synthesis via Reduction of 1-Benzyl-3-Nitro-1H-Pyrazole (Route A)

Principle and Rationale

This highly reliable method proceeds in two distinct steps. First, the acidic N-H of the pyrazole ring is alkylated with a benzyl halide under basic conditions. The subsequent reduction of the aromatic nitro group to a primary amine is a classic and high-yielding transformation.[4] A variety of reducing agents can accomplish this, with tin(II) chloride being particularly effective for its functional group tolerance and operational simplicity.[5] Catalytic hydrogenation is another excellent, clean alternative if the necessary equipment is available.[2]

G Start 3-nitro-1H-pyrazole + Benzyl Bromide Step1 Step 1: N-Benzylation (K2CO3, DMF) Start->Step1 Intermediate 1-benzyl-3-nitro-1H-pyrazole Step1->Intermediate Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH) Intermediate->Step2 Product 1-benzyl-1H-pyrazol-3-amine Step2->Product

Caption: Workflow for the synthesis of the target amine via the nitro-reduction pathway.

Detailed Experimental Protocols

Step A: Synthesis of 1-benzyl-3-nitro-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 eq).

  • Dissolve the pyrazole in N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. This base is strong enough to deprotonate the pyrazole, is easily handled, and can be removed by filtration.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature. An alternative, less lachrymatory agent is benzyl chloride, though the reaction may require gentle heating (e.g., 50 °C) to proceed at a reasonable rate.[4]

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step B: Synthesis of 1-benzyl-1H-pyrazol-3-amine

  • To a round-bottom flask, add the 1-benzyl-3-nitro-1H-pyrazole (1.0 eq) from the previous step and ethanol (EtOH, approx. 10-15 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension. This reagent is a mild and effective reducing agent for aromatic nitro groups and is tolerant of many other functionalities.[5]

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice.

  • Basify the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. This step neutralizes the acidic tin species and precipitates tin hydroxides.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (EtOAc, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
A: Benzylation Benzyl bromide, K₂CO₃DMF254-685-95
B: Reduction SnCl₂·2H₂OEthanol781-380-90

Protocol 2: Synthesis via Direct Reductive Amination (Route B)

Principle and Rationale

This protocol describes a one-pot synthesis from 1-benzyl-1H-pyrazol-3(2H)-one. The reaction proceeds via the in situ formation of an imine or iminium ion upon reaction of the ketone tautomer with an ammonia source.[6] This intermediate is then immediately reduced by a hydride reagent present in the reaction mixture.[7]

The choice of reducing agent is critical. A mild and selective reagent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is ideal.[8] STAB is less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone, but it is sufficiently reactive to reduce the protonated iminium ion intermediate.[9] This selectivity allows for a one-pot procedure where all reagents can be mixed together, which is a significant practical advantage.[3]

G Start 1-benzyl-1H-pyrazol-3(2H)-one + NH4OAc Step1 In Situ Imine Formation Start->Step1 Intermediate [Iminium Ion Intermediate] Step1->Intermediate Step2 Reduction (NaBH(OAc)3) Intermediate->Step2 Product 1-benzyl-1H-pyrazol-3-amine Step2->Product

Caption: Workflow for the one-pot direct reductive amination of a pyrazolone intermediate.

Detailed Experimental Protocol
  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1-benzyl-1H-pyrazol-3(2H)-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Add an ammonia source, such as ammonium acetate (NH₄OAc, 1.5-2.0 eq). Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The addition may cause some gas evolution. STAB is moisture-sensitive, so it should be handled quickly in a dry environment.[8]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amine by silica gel column chromatography.

Data Summary & Reagent Comparison
Reducing AgentAbbreviationTypical SolventKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideSTABDCE, THFMild, selective for iminiums, one-pot procedure possible.[8]Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideNaCNBH₃MeOHEffective at mildly acidic pH, tolerant of many functional groups.[9]Generates toxic cyanide waste streams.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily available.Can reduce the starting ketone; requires a two-step procedure (pre-formation of imine before adding NaBH₄).[9][10]

Comparative Analysis and Troubleshooting

FeatureRoute A (Nitro Reduction)Route B (Direct Reductive Amination)
Number of Steps 2 (Benzylation, Reduction)1 (from pyrazolone) or 2 (to make pyrazolone)
Starting Materials 3-nitro-1H-pyrazole (commercially available)1-benzyl-1H-pyrazol-3(2H)-one (may require synthesis)
Reagent Toxicity SnCl₂ is a heavy metal; Benzyl halides are lachrymatory.STAB is relatively benign; NaCNBH₃ is highly toxic.
Scalability High; both steps are generally robust and high-yielding.Moderate; one-pot reactions can sometimes be more difficult to scale.
Overall Yield Generally very high (70-85% over two steps).Moderate to good, highly dependent on substrate.
Common Issues Incomplete reduction; over-reduction if other groups are present.Low conversion due to stable ketone; side-reactions.

Troubleshooting Tips:

  • For Route A: If reduction is sluggish, adding a few drops of concentrated HCl to the SnCl₂/EtOH mixture can accelerate the reaction. Ensure the final workup is sufficiently basic to precipitate all tin salts, which can otherwise complicate extraction.

  • For Route B: If the reaction does not proceed, adding a small amount of a dehydrating agent (like molecular sieves) or a catalytic amount of acetic acid can help drive the equilibrium towards imine formation. Ensure all reagents and solvents are anhydrous, as water will decompose the hydride reagent and inhibit imine formation.

Conclusion

Both the nitro-reduction pathway (Route A) and the direct reductive amination pathway (Route B) are viable and effective methods for the synthesis of 1-benzyl-1H-pyrazol-3-amine. Route A is recommended for its reliability, high yields, and readily accessible starting materials. It represents a field-proven, robust approach suitable for a wide range of scales. Route B offers an elegant one-pot alternative that may be advantageous if the pyrazolone precursor is readily available or if minimizing step count is a primary project goal. The choice of protocol should be guided by a careful consideration of these factors to best align with the specific objectives of the research program.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. Available at: [Link]

  • Sciencemadness.org. (2019). Conditions for reductive amination. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty of. Available at: [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Aouad, M. R., et al. (2019). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • MDPI. (2025, January 21). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Gevorgyan, A. R., et al. (2007). Synthesis of functionalized benzyl amines by the reductive amination of heterocyclic amines. Arkivoc, 2007(xiv), 41-49. Available at: [Link]

  • Chemistry LibreTexts. (2025, December 22). 10.5: Synthesis of Amines. Available at: [Link]

  • Ovid. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • PMC. (2021, December 17). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Available at: [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Available at: [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Available at: [Link]

  • SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

Sources

Solvent selection for recrystallization of aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Recrystallization of Aminopyrazole Derivatives

Executive Summary

Aminopyrazole derivatives serve as critical scaffolds in modern medicinal chemistry, particularly as kinase inhibitors (e.g., Celecoxib, Ruxolitinib, Pazopanib) and agrochemicals (e.g., Fipronil). However, their purification presents unique challenges due to their amphoteric nature, propensity for hydrogen bonding, and tendency to form polymorphs or "oil out" rather than crystallize.

This guide provides a scientifically grounded methodology for solvent selection, moving beyond trial-and-error to a rational, property-based approach. It details protocols for solubility mapping, binary solvent engineering, and thermodynamic control to ensure high-purity recovery.

The Physicochemical Challenge

To select the correct solvent, one must understand the molecular behavior of the aminopyrazole core:

  • H-Bonding Network: The primary amine (–NH₂) acts as a hydrogen bond donor, while the pyrazole ring nitrogens (N1/N2) act as acceptors. This creates strong intermolecular lattice energy, often requiring high-boiling polar solvents to disrupt the crystal lattice.

  • Amphoteric Character: These molecules can be protonated in acidic media or deprotonated in strong bases, affecting solubility in pH-neutral organic solvents.

  • Oiling Out: A common failure mode where the compound separates as a liquid phase before crystallizing. This occurs when the "metastable limit" is crossed in a region where the liquid-liquid phase separation (LLPS) curve lies above the solubility curve.

Strategic Solvent Screening

Do not rely on "universal" solvents. Use a tiered classification based on Hansen Solubility Parameters (HSP) and dielectric constants.

Table 1: Solvent Classification for Aminopyrazoles
Solvent ClassRoleExamplesMechanistic Rationale
Class A: Primary Solvents DissolverEthanol, Methanol, IPA High dielectric constants match the polar aminopyrazole core; -OH groups disrupt intermolecular H-bonds.
Class B: Intermediate ModifierEthyl Acetate, Toluene Moderate polarity; useful for breaking solvates or when lower solubility is needed to force precipitation.
Class C: Anti-Solvents PrecipitatorWater, Heptane, Hexanes Water: High polarity but high entropy penalty for hydrophobic substituents (forcing crystallization). Heptane: Low polarity, forces non-polar lattice packing.
Class D: High-Power Last ResortDMSO, DMF, DMAc Excellent solvency but difficult to remove. Use only if compound is insoluble in boiling Class A solvents.

Visualization: The Solvent Selection Decision Tree

The following logic flow guides the researcher through the initial screening process to prevent material waste.

SolventSelection Start Start: 50mg Sample SolubilityRT Is it soluble at Room Temp? Start->SolubilityRT SolubilityReflux Is it soluble at Reflux? SolubilityRT->SolubilityReflux No AntiSolvent Add Anti-Solvent (Dropwise) SolubilityRT->AntiSolvent Yes (Too Soluble) Cooling Cool to 0-5°C SolubilityReflux->Cooling Yes SwitchSolvent Switch Solvent Class SolubilityReflux->SwitchSolvent No (Insoluble) Crystals Crystals Formed? Cooling->Crystals Crystals->AntiSolvent No Success Success: Isolate & Analyze Crystals->Success Yes AntiSolvent->Success Precipitate Fail Failure: Oiling Out / No ppt AntiSolvent->Fail Oil / Emulsion

Figure 1: Decision tree for rapid solvent screening. Blue nodes represent decision points; Green represents success; Red represents stop/switch.

Detailed Experimental Protocols

Protocol A: The Binary System (Ethanol/Water)

Best for: Polar aminopyrazoles (e.g., Celecoxib analogs) where removal of inorganic salts is also required.

Rationale: Ethanol solubilizes the organic framework. Water acts as a powerful anti-solvent that increases the interfacial tension, forcing the hydrophobic aryl/alkyl groups of the pyrazole to pack together.

  • Dissolution:

    • Place 5.0 g of crude aminopyrazole in a round-bottom flask.

    • Add Absolute Ethanol (approx. 4-6 mL per gram of solute).

    • Heat to 70–75°C (just below reflux) with stirring until fully dissolved.

    • Critical Step: If the solution is colored/dirty, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite.

  • The Cloud Point (Nucleation):

    • Maintain the filtrate at 65–70°C .

    • Slowly add Hot Water (70°C) dropwise.

    • Stop adding water immediately when a faint, persistent turbidity (the "cloud point") is observed.

    • Add a small volume of hot Ethanol (0.5–1 mL) to just clear the turbidity.

  • Controlled Cooling (The Ramp):

    • Allow the clear solution to cool to room temperature (25°C) slowly over 2–3 hours. Do not use an ice bath yet. Rapid cooling here causes oiling out.

    • Once solids appear, cool to 0–5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[1] Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Dry at 50°C under vacuum.

Protocol B: The Anhydrous System (Toluene/Heptane)

Best for: Lipophilic aminopyrazoles or hydrolytically sensitive derivatives.

Rationale: Toluene provides pi-pi stacking interactions with the pyrazole ring. Heptane acts as a non-polar anti-solvent.

  • Dissolution:

    • Suspend crude material in Toluene (3 mL/g).

    • Heat to reflux (110°C). If insoluble, add small amounts of Ethyl Acetate (co-solvent) until dissolved.

  • Crystallization:

    • Remove heat and allow to cool to ~60°C.

    • Add Heptane slowly until the solution becomes slightly opaque.

    • Seed with a pure crystal if available.

  • Isolation:

    • Cool to room temperature.[2]

    • Filter and wash with pure Heptane to remove non-polar impurities.

Troubleshooting: The "Oiling Out" Phenomenon

Aminopyrazoles are notorious for separating as oils. This indicates the system has entered a liquid-liquid immiscibility region before the solidus line.

Workflow to Fix Oiling Out:

OilingOutFix Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat ChangeSolvent Change Solvent System (Increase Polarity) Oil->ChangeSolvent Persistent Seed Add Seed Crystals at High Temp Reheat->Seed SlowerCool Reduce Cooling Rate (<5°C/hour) Seed->SlowerCool SlowerCool->Oil Recurrence Success Crystalline Solid SlowerCool->Success

Figure 2: Remediation strategy for oiling out events.

Key Fixes:

  • Seeding: Add seed crystals at a temperature above the oiling point but below the saturation point.

  • Increase Polarity: If using Toluene/Heptane, add 5% IPA. This increases the solubility of the "oil" phase, allowing the crystal lattice to form more slowly.

References

  • Mohan, R. et al. (2007). "Preparation and physicochemical and preclinical evaluations of recrystallized celecoxib." PDA Journal of Pharmaceutical Science and Technology. Link

  • Organic Syntheses. (1973). "3(5)-Aminopyrazole."[3][4] Organic Syntheses, Coll. Vol. 5, p.39. Link

  • BenchChem. (2025).[2] "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide." Link

  • Lupine Publishers. (2018).[5] "Crystallization and Polymorphism-Scalable Process for Celecoxib." Link

  • Google Patents. (2017). "Process for preparation of aminopyrazole (WO2017060787A1)." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation & Identification of N-Methyl Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-001 Subject: Resolution of N1/N2 Regioisomers in Methyl-Substituted Aminopyrazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The methylation of aminopyrazoles (or their synthesis from hydrazines) invariably leads to a mixture of N1-methyl and N2-methyl regioisomers due to the annular tautomerism of the pyrazole precursor. These isomers often exhibit nearly identical polarity (


) and mass (LCMS), creating a bottleneck in purification and structural assignment.[1]

This guide provides a self-validating workflow to separate these isomers using orthogonal chromatography and unambiguously identify them using nuclear magnetic resonance (NMR) techniques.

Module 1: Identification (The "Identity Crisis")

User Issue: "I have separated two peaks, but they have the same mass. Chemical shifts are slightly different, but I don't know which is N1 and which is N2."

The Causality

You cannot rely on simple 1H NMR chemical shifts (


) to assign regiochemistry. Solvent effects and concentration can shift signals unpredictably. The only absolute confirmation comes from spatial proximity (NOE) between the introduced N-methyl group  and the substituent at position 5 .
Diagnostic Protocol: NOE Interaction

To distinguish the isomers, you must determine if the methyl group is spatially close to the substituent at C5 (Isomer A) or C3 (Isomer B).

Step-by-Step Workflow:

  • Isolate: Obtain at least 1 mg of the pure isomer (or a clean enriched fraction).

  • Solvent: Dissolve in DMSO-

    
     (prevents exchange broadening common in 
    
    
    
    ).
  • Experiment: Run a 1D NOE Difference or 2D NOESY experiment.

    • Irradiate/Select: The N-Methyl singlet (typically 3.6–4.0 ppm).

    • Observe: Look for enhancement of the signal belonging to the substituent at the adjacent carbon.

Logic Visualization: Structural Assignment

NMR_Logic Start Unknown Isomer Isolated NOE_Exp Run 2D NOESY / 1D NOE (Target N-Me Protons) Start->NOE_Exp Check_R Observe NOE to Substituent R (at C5)? NOE_Exp->Check_R N1_Assign Assignment: 1-Methyl-5-R-pyrazole (Steric Crowding High) Check_R->N1_Assign Strong Correlation N2_Assign Assignment: 1-Methyl-3-R-pyrazole (Less Sterically Hindered) Check_R->N2_Assign No Correlation (Correlation to H-4 instead)

Figure 1: Decision tree for unambiguous structural assignment using Nuclear Overhauser Effect (NOE).

Module 2: Chromatographic Separation (The "Co-elution Nightmare")

User Issue: "My isomers co-elute on standard C18 HPLC and silica flash columns."

The Causality

N1 and N2 isomers often have identical lipophilicity (


). However, they differ in two exploitable areas:[1][2]
  • Basicity (

    
    ):  The electron density at the pyridine-like nitrogen varies depending on the adjacent substituent (electron-withdrawing vs. donating).
    
  • Pi-Cloud Shape: The 3D arrangement of the aromatic system differs, allowing separation on phases that utilize

    
    -
    
    
    
    interactions.
Troubleshooting Guide: Method Development
ParameterStandard Condition (Fails)Optimized Condition (Works) Why it Works
Stationary Phase C18 (Alkyl chain)PFP (Pentafluorophenyl) or Phenyl-Hexyl Fluorinated/Phenyl phases engage in

-

stacking, which discriminates between the slightly different aromatic electron clouds of the isomers.[1]
Mobile Phase pH Neutral (pH 7)High pH (Ammonium Bicarbonate, pH 10) At high pH, aminopyrazoles are fully deprotonated (neutral).[1][2] If one isomer is slightly more acidic, pH tuning (e.g., pH 3 vs pH 10) can induce a charge difference, shifting retention time.[1][2]
Gradient 5-95% Fast GradientIsocratic Hold (e.g., 25% B for 10 min)Isomers often differ by only 1-2% organic modifier.[1] A shallow gradient or isocratic hold maximizes the interaction time with the stationary phase.
Protocol: The "pH Swing" Screen

If PFP columns are unavailable, exploit the


 difference on C18:
  • Run 1 (Acidic): 0.1% Formic Acid in Water/ACN.

  • Run 2 (Basic): 10mM Ammonium Bicarbonate (pH 10) in Water/ACN.

  • Compare: One isomer often shifts significantly more than the other due to the proximity of the methyl group affecting the basicity of the amino group or the pyrazole ring nitrogen.

Workflow Visualization: Purification Strategy

Separation_Strategy Start Mixture (N1 + N2) TLC TLC Check (Silica) EtOAc/Hexane Start->TLC Sep_Silica Separation > 0.1 Rf? TLC->Sep_Silica Flash Flash Chromatography (Shallow Gradient 0-20% EtOAc) Sep_Silica->Flash Yes HPLC_Screen HPLC Screening Sep_Silica->HPLC_Screen No (Co-spot) Check_C18_pH C18 High pH (pH 10) vs Low pH (pH 3) HPLC_Screen->Check_C18_pH Sep_pH Resolution > 1.5? Check_C18_pH->Sep_pH Prep_C18 Prep HPLC (C18) Use best pH modifier Sep_pH->Prep_C18 Yes PFP_Col Switch Column: PFP or Phenyl-Hexyl Sep_pH->PFP_Col No Prep_PFP Prep HPLC (PFP) Exploit Pi-Pi Interactions PFP_Col->Prep_PFP

Figure 2: Purification decision matrix. Note that switching stationary phase chemistry (PFP) is often more effective than gradient optimization for regioisomers.[1]

Frequently Asked Questions (FAQs)

Q: Can I use LCMS to identify the isomers? A: No. Both isomers have the exact same mass (


). While fragmentation patterns (MS/MS) might differ slightly, they are rarely definitive enough for structural assignment.[1][2] You must use NMR (NOESY) or X-ray crystallography.[1]

Q: Why does my "pure" isomer turn back into a mixture? A: It shouldn't. Once methylated, the pyrazole is "locked" and cannot tautomerize.[2] If you see a mixture re-emerging, you likely have:

  • Co-elution: You didn't actually separate them; you just took the center of a broad peak.

  • Demethylation: Rare, but possible under extremely harsh acidic conditions if the pyrazole is electron-deficient.

  • Rotamers: If you have bulky groups (like amides) attached, you might be seeing rotamers (conformational isomers), not regioisomers.[1][2] Run Variable Temperature (VT) NMR; rotamer peaks will coalesce at high heat (

    
    C), regioisomers will not.[1]
    

Q: Is there a way to prevent the mixture during synthesis? A: Yes, but it requires specific chemistry.[2]

  • Steric Blocking: Use a bulky protecting group on the hydrazine before cyclization.

  • Silyl-Masking: Recent literature suggests using

    
    -halomethylsilanes.[1][3][4][5][6] The bulky silyl group directs alkylation to the less hindered N, followed by desilylation to yield the methyl group [1].
    

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. (2024).[1][4] A method utilizing steric bulk to direct regioselectivity.[3][4][6][7] [1]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Journal of Chromatography A. (2021). Discusses the use of specialized stationary phases for pyrazole derivatives.

  • 13C NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Detailed analysis of chemical shifts and NOE for structural assignment. [1]

Sources

Technical Support Center: 3-Aminopyrazole Cyclization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: APZ-CYC-404 Subject: Troubleshooting Low Yields in Pyrazolo[1,5-a]pyrimidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Yield Killers

You are likely here because your condensation of 3-aminopyrazole with a 1,3-electrophile (e.g.,


-keto ester, 1,3-diketone, or enaminone) is stalling, producing oils, or yielding the wrong regioisomer.

In the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines (a scaffold found in drugs like Zaleplon and Indiplon), "low yield" is rarely just about reaction conversion. It is usually a symptom of three competing failures:

  • Regiochemical Drift: You made the product, but it’s the wrong isomer (7-substituted vs. 5-substituted).

  • Amphoteric Solubility: Your product is trapped in the mother liquor during workup.

  • Nucleophilic Stalling: The exocyclic amine failed to condense due to protonation or electronic deactivation.

This guide deconstructs these failure modes using field-proven protocols.

Module 1: Regioselectivity & Isomer Control

The Issue: The 3-aminopyrazole nucleus has two nucleophilic sites: the exocyclic amine (


) and the endocyclic nitrogen (N2). The order in which these attack the 1,3-electrophile determines whether you isolate the 5-isomer or the 7-isomer.
Mechanism & Causality[1][2][3]
  • Kinetic vs. Thermodynamic Control:

    • Path A (7-Isomer): Attack by the exocyclic amine on the most reactive carbonyl (usually the ketone) is kinetically favored but reversible.

    • Path B (5-Isomer): Attack by the endocyclic N2 is often slower but leads to the thermodynamically stable product in acidic media.

  • The "Acid Switch": In glacial acetic acid, the exocyclic amine is partially protonated, reducing its nucleophilicity. This directs the reaction through the endocyclic nitrogen, altering the regiochemical outcome [1].

Visualizing the Pathway

Regioselectivity Start 3-Aminopyrazole + 1,3-Dielectrophile Condition_Acid Acidic Conditions (AcOH, Reflux) Start->Condition_Acid Condition_Base Basic/Neutral (EtOH, Base) Start->Condition_Base Inter_B Intermediate B (Endocyclic N Attack) Condition_Acid->Inter_B Protonation directs N2 attack Inter_A Intermediate A (Exocyclic N Attack) Condition_Base->Inter_A Fast Attack Prod_7 7-Substituted Isomer (Kinetic Product) Inter_A->Prod_7 Cyclization Prod_5 5-Substituted Isomer (Thermodynamic Product) Inter_B->Prod_5 Dehydration

Figure 1: Divergent pathways dictated by pH conditions. Acidic media typically favors 5-substituted products via endocyclic attack, while neutral/basic conditions favor 7-substituted isomers [2].

Troubleshooting Protocol: Regio-Locking

Q: My NMR shows a mix of isomers. How do I lock it to one?

Desired IsomerProtocol AdjustmentWhy it works
7-Substituted Use Basic Conditions: Reflux in EtOH with piperidine or pyridine. Avoid strong acids.[1]Keeps the exocyclic

unprotonated and highly nucleophilic for rapid attack on the ketone.
5-Substituted Use Glacial AcOH: Reflux in pure acetic acid or use HCl/EtOH.Protonation of

forces the reaction through the ring nitrogen (N2).
Steric Control Bulky Electrophiles: If using

-keto esters, increase steric bulk at the

-position.
Steric hindrance directs the initial attack to the less hindered carbonyl.

Module 2: Reaction Stalling & Incomplete Conversion

The Issue: TLC shows starting material (SM) remaining after 12+ hours. Adding more heat only causes decomposition (darkening).

Root Cause Analysis
  • Water Contamination: The formation of the pyrazolo-pyrimidine is a condensation reaction releasing

    
    . If your solvent is wet (95% EtOH), equilibrium prevents completion.
    
  • Electrophile Hydrolysis:

    
    -keto esters and enaminones hydrolyze rapidly in wet solvents, destroying the stoichiometry.
    
  • Electronic Deactivation: If your pyrazole has electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at position 4, the nucleophilicity of the amine is severely crippled.
Corrective Workflow
  • Switch Solvent System: Move from EtOH to Toluene/AcOH (10:1) .

  • Dean-Stark Trap: Install a Dean-Stark apparatus to azeotropically remove water. This drives the equilibrium forward (Le Chatelier’s principle).

  • Microwave Irradiation: For deactivated pyrazoles, standard reflux is insufficient. Use microwave heating (

    
    , 20 min) to overcome the activation energy barrier without prolonged thermal degradation [3].
    

Module 3: Isolation & Solubility (The "Invisible" Product)

The Issue: "I obtained 20% yield." In reality, you likely formed 80% product, but 60% of it was discarded in the filtrate. Pyrazolo[1,5-a]pyrimidines are often moderately soluble in ethanol, leading to poor precipitation.

Self-Validating Isolation Protocol

Do not rely on simple filtration. Follow this "Crash and Wash" method:

  • Concentration: Evaporate the reaction solvent to ~20% of the original volume.

  • The Anti-Solvent Shock:

    • Cool the residue to

      
      .
      
    • Add cold Diethyl Ether (

      
      )  or Hexane . These heterocycles are notoriously insoluble in ether.
      
    • Observation: A heavy precipitate should form immediately.

  • pH Adjustment (Critical):

    • If you used AcOH, your product might be protonated (salt form), keeping it soluble in polar media.

    • Action: Neutralize the concentrated residue with saturated

      
      before adding the anti-solvent.
      
  • Trituration: If the product oils out, decant the supernatant and triturate the oil with cold MeOH/Ether (1:9) until it solidifies.

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield Check_TLC Check TLC/LCMS: Is SM consumed? Start->Check_TLC SM_Present Yes, SM remains Check_TLC->SM_Present Incomplete Rxn SM_Gone No, SM consumed Check_TLC->SM_Gone Conversion OK Action_Water Action: Remove Water (Dean-Stark / Mol Sieves) SM_Present->Action_Water Action_EWG Action: Electronic Check Is Pyrazole Deactivated? SM_Present->Action_EWG Check_Solubility Check Filtrate: Is product soluble? SM_Gone->Check_Solubility Check_Regio Check Regiochemistry: Wrong Isomer? SM_Gone->Check_Regio Action_MW Use Microwave (140°C, 15 min) Action_EWG->Action_MW If Deactivated Action_Workup Action: Neutralize (NaHCO3) + Ether Trituration Check_Solubility->Action_Workup No Precipitate Action_Switch Switch Conditions: Acid <-> Base Check_Regio->Action_Switch Mixed/Wrong Isomer

Figure 2: Decision tree for diagnosing yield loss. Prioritize checking the filtrate for soluble product before altering reaction chemistry.

Frequently Asked Questions (FAQ)

Q: Can I use 1,3-diketones instead of


-keto esters? 
A:  Yes, but be careful with symmetry. Symmetrical diketones (e.g., acetylacetone) give a single product. Unsymmetrical diketones will produce a mixture of regioisomers unless one carbonyl is significantly more electrophilic (e.g., trifluoromethyl ketones).

Q: Why does my product turn black upon drying? A: This indicates oxidative instability, often due to trace acid remaining in the lattice. Ensure you wash the final solid with


 followed by water to remove residual acetic acid.

Q: I am using microwave irradiation but the tube exploded. Why? A: Condensation releases gas/vapor. If using EtOH/AcOH, the pressure builds rapidly.

  • Fix: Use a "Open Vessel" mode if available, or ensure the vessel is only 30% full. Alternatively, use a high-boiling solvent like DMF or DMA (Dimethylacetamide) which generates less vapor pressure at

    
    .
    

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[2][1][3][4][5][6] Chimica Italiana. Link[7][6]

  • Moustafa, M. S., et al. (2022).[5][8] Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. National Institutes of Health (PMC). 5

  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC). 5

  • BenchChem Technical Guides. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. 9

Sources

Purification of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Ticket ID: #PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine presents a classic "dual-threat" challenge in chromatography:

  • Basicity: The primary amine (

    
    ) and the pyrazole ring interact strongly with acidic silanols on standard silica gel, causing peak tailing (streaking) and yield loss.
    
  • Regioisomerism: Synthesis of N-alkylated aminopyrazoles frequently yields a mixture of N1 and N2 isomers. Separating the desired 1-(2-methylbenzyl) isomer from its regioisomer requires precise mobile phase modulation.

This guide provides a self-validating workflow to resolve these issues, moving from standard silica modification to advanced stationary phase selection.

Module 1: The "Basicity Trap" & Mobile Phase Engineering

The Problem: Standard silica gel (


) acts as a weak acid. Your molecule (

) acts as a base. This results in an acid-base interaction where the compound "sticks" to the column, eluting as a broad smear rather than a tight band.

The Solution: You must "mask" the silica surface using a mobile phase modifier.

Protocol A: The Triethylamine (TEA) Method (Standard)

Best for: Low-polarity impurities and initial purification.

  • Mobile Phase Preparation:

    • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).[1]

    • Crucial Step: Add TEA to both solvents. If you only add it to the strong solvent (B), the column will re-activate during the gradient, causing the compound to stick midway.

  • Column Pre-treatment (The "Passivation" Step):

    • Before loading your sample, flush the column with 3 Column Volumes (CV) of Solvent A containing 1% TEA .

    • Why? This saturates the acidic silanol sites with TEA, preventing your amine from binding to them.

  • Gradient Strategy:

    • Start: 0% B.

    • Ramp: 0%

      
       60% B over 15 CV.
      
    • Note: The benzyl group adds lipophilicity, so this compound should elute earlier than simple aminopyrazoles.

Protocol B: The Ammoniated Methanol Method (High Polarity)

Best for: Stubborn tailing or highly polar reaction byproducts.

  • Preparation:

    • Prepare a stock solution of DCM:MeOH:

      
       (90:9:1) .
      
    • Use this as your "Solvent B" and pure DCM as "Solvent A".

  • Execution:

    • Run a gradient from 0% to 50% B.

    • Warning: Do not use Acetone with primary amines; it forms imines (Schiff bases) inside the column.

Module 2: Regioisomer Separation Workflow

In the synthesis of 1-substituted pyrazoles, you often generate the N2-isomer as a byproduct.

  • Target: 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (Sterically crowded near N1).

  • Impurity: 3-methyl-1-(2-methylbenzyl)-1H-pyrazol-5-amine (Less crowded, often formed if using non-selective hydrazine alkylation).

Separation Logic: The N1-isomer (Target) is generally less polar than the N2-isomer due to the shielding of the pyrazole nitrogen lone pairs by the bulky 2-methylbenzyl group and the adjacent 5-methyl group.

Visual Workflow (Decision Tree):

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Hex/EtOAc 1:1 + 1% TEA) Start->TLC Check Are spots separated? TLC->Check Yes Proceed to Flash (Silica + 1% TEA) Check->Yes ΔRf > 0.15 No Change Selectivity Check->No Streaking / Co-elution Option1 Switch to DCM/MeOH (Polarity Change) No->Option1 Option2 Switch to C18 (Reverse Phase) (Hydrophobicity) No->Option2 Option3 Use Amine-Functionalized Silica (KP-NH) No->Option3 Option3->Yes Best for Amines

Caption: Decision tree for selecting the optimal purification pathway based on initial TLC scouting results.

Module 3: Data & Specifications

Solvent System Comparison Table
ParameterSystem A: Hex/EtOAc + TEASystem B: DCM/MeOH +

System C: Amine-Silica (KP-NH)
Primary Use General purification, Regioisomer separationHighly polar impurities, "Sticky" compoundsGold Standard for amines
Modifier 1% Triethylamine (Required)1% Ammonium Hydroxide (Required)None (Surface is basic)
Resolution High (Good for isomers)Medium (Good for cleaning)High
Sample Recovery Good (Requires evaporation of TEA)GoodExcellent (No salts to remove)
Cost LowLowHigh

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound is turning brown on the column. What is happening?

  • Diagnosis: Oxidation. Aminopyrazoles, like anilines, are electron-rich and prone to oxidation on the large surface area of silica, especially if the silica contains iron trace impurities.

  • Fix:

    • Use "neutral" silica if available.[2][3]

    • Speed up the run (Flash chromatography).

    • Add a pinch of ascorbic acid (antioxidant) to the collection flasks, though this complicates workup.

    • Best Fix: Switch to DCM/MeOH elution which is faster and keeps the compound solvated better than Hexane.

Q2: I see a white solid in my fractions after evaporation. Is it my product?

  • Diagnosis: It is likely Triethylammonium acetate or carbonate salts formed from the TEA modifier reacting with trace acids or

    
     in the air.
    
  • Fix:

    • Dissolve the residue in DCM.[4]

    • Wash with saturated aqueous

      
       (removes the salts).
      
    • Dry over

      
       and re-concentrate.
      

Q3: Can I use Acetone/Hexane to separate the isomers?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: You have a primary amine (

    
    ). Acetone reacts with primary amines to form imines (Schiff bases). You will lose your product and generate a new impurity [1].
    

Q4: How do I load the sample? It's not soluble in Hexane.

  • Protocol: Use Dry Loading (Solid Load) .

    • Dissolve crude in minimal MeOH or DCM.

    • Add silica gel (ratio 1:3 sample to silica).

    • Rotovap to dryness until it is a free-flowing powder.

    • Load this powder on top of the pre-packed column.

    • Why? Liquid loading with a strong solvent (DCM) onto a Hexane column destroys resolution (the "band broadening" effect).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (2023).[6] Strategies for the Flash Purification of Amines. Biotage Application Notes. Link

  • Teledyne ISCO. (2022). RediSep® Amine Functionalized Silica Columns. Technical Guide. Link

  • Reich, H. J. (2018). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database. Link

Sources

Removing benzyl impurities from pyrazole amine crude products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Benzyl Impurities from Pyrazole Amine Crude Products Document ID: TSC-PYR-004 Last Updated: March 2026

Introduction

Welcome to the Pyrazole Purification Hub. This guide addresses the persistent challenge of removing benzyl-based impurities (starting materials, halides, or benzylated byproducts) from pyrazole amine syntheses.

N-benzyl deprotection on pyrazoles is kinetically slower than on standard aliphatic amines due to the aromatic stability of the pyrazole ring and the potential for catalyst poisoning. Consequently, "crude" products often contain significant unreacted N-benzyl starting material.

This guide prioritizes chemical logic over brute force: we exploit the unique acidity of the pyrazole N-H bond (pKa ~14) to separate it from N-substituted impurities.

Module 1: Diagnostic Triage

Before attempting purification, confirm the identity of your impurity. N-benzyl pyrazoles behave differently than C-benzyl byproducts.

Q: How do I distinguish between unreacted N-benzyl starting material and other benzyl impurities?

A: Use the "Shift & Split" method via 1H NMR.

Impurity Type1H NMR Signature (Benzilic CH2)13C NMRRemediation Strategy
N-Benzyl (SM) Singlet,

5.2–5.5 ppm

~50–55 ppm
Reaction Completion (See Mod 2) or Extraction (See Mod 3)
C-Benzyl (Byproduct) Singlet,

3.8–4.2 ppm (Shielded)

~30–40 ppm
Chromatography / Recrystallization
Benzyl Halide Singlet,

4.5–4.6 ppm

~46 ppm
Chemical Scavenging (Polymer-supported amine)
Q: My LC-MS shows the product mass, but the NMR is messy. Why?

A: Pyrazole amines are notorious for tautomeric broadening . In CDCl3, the N-H proton often exchanges rapidly, broadening the adjacent C-H signals.

  • Fix: Run NMR in DMSO-d6 or add a drop of TFA-d to lock the tautomer. If the "impurity" peaks sharpen and integrate to the product, it was just tautomerism, not contamination.

Module 2: The Stalled Reaction (Chemical De-escalation)

The most effective way to remove N-benzyl starting material is to convert it. Standard Pd/C hydrogenation often fails for pyrazoles due to catalyst poisoning.

Q: My hydrogenation (Pd/C, H2) stalled at 80% conversion. Adding more catalyst didn't help.

A: You likely have product inhibition . The free pyrazole amine coordinates strongly to the Pd surface, poisoning it.

Protocol: Acid-Promoted Hydrogenolysis Protonating the product prevents it from binding to the catalyst.

  • Solvent: Switch to MeOH or EtOH.

  • Additive: Add 1.1 equivalents of HCl (1M in ether) or Acetic Acid .

  • Conditions: 5–10 mol% Pd/C, H2 balloon (1 atm), 40°C.

  • Workup: The product will be the hydrochloride salt. Neutralize after filtration of the catalyst.

Q: Hydrogenation is not an option (sensitive functional groups). Is there a chemical alternative?

A: Yes. Use Oxidative Deprotection .[1] This is a high-value method for stubborn N-benzyl pyrazoles.

Protocol: KOtBu/DMSO Oxidative Cleavage Mechanism: Deprotonation of the benzylic position followed by reaction with O2.[1]

  • Dissolve substrate in anhydrous DMSO (0.1 M).

  • Add KOtBu (3–4 equiv). The solution usually turns deep red/brown (benzylic anion).

  • Bubble O2 (or air) through the solution for 30–60 mins.

  • Quench: Sat. NH4Cl.[1]

  • Result: The benzyl group is cleaved to form Benzoic Acid (removable by base wash).

ReactionTroubleshooting Start Reaction Stalled? CheckPoison Check Catalyst Poisoning (Is product coordinating?) Start->CheckPoison Sensitive Sensitive to H2/Pd? CheckPoison->Sensitive AcidAdd Add 1.0 eq HCl or AcOH (Protonate Pyrazole) Pearlman Switch to Pd(OH)2 (Pearlman's Catalyst) AcidAdd->Pearlman If still stalled Sensitive->AcidAdd No (Stable) Oxidative Use KOtBu / DMSO / O2 (Oxidative Cleavage) Sensitive->Oxidative Yes (Alkenes/Halides present)

Figure 1: Decision tree for troubleshooting stalled N-benzyl deprotection reactions.

Module 3: The "Anionic Swing" Extraction

This is the most robust method for removing N-benzyl impurities without chromatography. It relies on the acidity of the free pyrazole N-H.

Q: Standard acid/base extraction isn't working. Why?

A: Both the product (pyrazole amine) and the impurity (N-benzyl pyrazole) are weak bases. They both protonate at low pH and stay organic at neutral pH. The Solution: You must go to High pH (>14) .

  • Product: Has an acidic N-H (pKa ~14). At pH 14, it becomes an anion (water-soluble).

  • Impurity: N-Benzyl group blocks the N-H. It remains neutral (organic-soluble).

Protocol: The pH 14 Swing

  • Dissolve: Crude mixture in EtOAc or DCM .

  • Extract 1 (Removal of non-acidic impurities):

    • Wash organic layer with 2M NaOH (3x).

    • CRITICAL: The PRODUCT is now in the AQUEOUS layer (as the sodium pyrazolide salt). The N-benzyl impurity stays in the organic layer.

  • Separate: Keep the aqueous layer. Discard the organic layer (check by TLC to confirm).

  • Recover:

    • Acidify the aqueous layer to pH ~7–8 using HCl. The pyrazole reprecipitates or oils out.[2]

    • Extract back into EtOAc.

    • Dry (Na2SO4) and concentrate.[1][2][3]

ExtractionLogic cluster_layers Separatory Funnel Mix Crude Mixture (Product + N-Bn Impurity) NaOH Add 2M NaOH (pH 14) Mix->NaOH OrgLayer Organic Layer Contains: N-Bn Impurity (Neutral) NaOH->OrgLayer AqLayer Aqueous Layer Contains: Product Anion (Na+ Salt) NaOH->AqLayer Discard Discard OrgLayer->Discard Acidify Acidify Aq Layer (pH 7) Extract with EtOAc AqLayer->Acidify Final Pure Product Acidify->Final

Figure 2: The "Anionic Swing" extraction workflow exploiting pyrazole acidity.

Module 4: Crystallization & Salt Formation

If extraction fails (e.g., highly lipophilic product), use lattice energy differences.

Q: My product is oiling out. How do I crystallize it away from the benzyl impurity?

A: N-benzyl impurities disrupt hydrogen bonding networks. Force crystallization by forming a specific salt. Oxalate salts are particularly effective for pyrazoles because they often form stable, crystalline solids while the benzyl impurity remains in the mother liquor.

Protocol: Oxalate Salt Formation

  • Dissolve crude oil in minimal EtOH or iPrOH .

  • Add 1.0 eq of Oxalic Acid (dissolved in warm EtOH).

  • Heat to reflux for 5 mins, then cool slowly to RT, then 0°C.

  • Filter the precipitate.[4]

    • Note: If no solid forms, add Et2O or MTBE as an antisolvent.

  • Free Basing: Suspend the salt in EtOAc, wash with Sat. NaHCO3 to recover the free amine.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Deprotection of the Benzyl Group from 1-benzyl-4-bromo-1H-pyrazole. Retrieved from 1

  • National Institutes of Health (NIH). (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from 4

  • American Chemical Society (ACS). (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.[5] Retrieved from 6

  • Royal Society of Chemistry (RSC). (2014). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from 3

  • Wiley Online Library. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Retrieved from 7

Sources

Technical Guide: Optimizing Reaction Temperature for 2-Methylbenzyl Hydrazine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The condensation of 2-methylbenzyl hydrazine with carbonyl electrophiles (aldehydes/ketones) presents a specific kinetic challenge compared to non-substituted benzyl hydrazines. While the ortho-methyl group provides a weak electron-donating effect (+I), its primary influence is steric hindrance . This bulk impedes the nucleophilic attack of the hydrazine nitrogen (


) onto the carbonyl carbon, significantly raising the activation energy (

).

Consequently, temperature optimization is not merely about "speeding up" the reaction; it is about overcoming the steric barrier while preventing the thermal degradation of the hydrazine moiety (oxidation/disproportionation). This guide provides a troubleshooting framework to balance these competing thermodynamic and kinetic factors.

The Temperature-Reaction Matrix

The following table summarizes the behavior of 2-methylbenzyl hydrazine condensation across different temperature regimes.

Temperature ZoneSolvent System (Typ.)Kinetic StatusThermodynamic StatusCommon Failure Mode
Ambient (20–25°C) MeOH, EtOH, DCMStalled.

is insufficient to overcome ortho-steric hindrance.
Equilibrium favors starting materials (unless product precipitates).Low conversion (<30%); isolation of starting material.[1]
Mild Heat (50–80°C) EtOH, MeCN, THFActive. Rate is moderate. Sufficient for reactive aldehydes.Equilibrium balanced. Water presence limits conversion.Incomplete reaction (60–80%); "stalling" at equilibrium.
Forcing (100–120°C) Toluene, XyleneRapid. Overcomes steric barrier effectively.Favored if water is removed (Dean-Stark).Oxidation/Degradation. Formation of azines or azo-impurities if

is present.

Critical Mechanism & Steric Impact

To troubleshoot effectively, one must visualize why the reaction fails. The ortho-methyl group creates a "molecular gate," hindering the formation of the tetrahedral hemiaminal intermediate.

Figure 1: Mechanistic Pathway & Steric Checkpoints[11]

ReactionMechanism cluster_0 Critical Failure Point Reactants Reactants (2-Me-Benzyl Hydrazine + Carbonyl) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Requires Heat (Overcome o-Me Sterics) Hemiaminal Hemiaminal Intermediate TS1->Hemiaminal Hemiaminal->Reactants Reversible (k-1) Iminium Iminium Ion (-H2O) Hemiaminal->Iminium Acid Catalysis (pH 4-5) Product Hydrazone Product Iminium->Product -H+ Product->Hemiaminal Hydrolysis (+H2O)

Caption: The rate-limiting step is often the initial attack (TS1) due to the 2-methyl steric clash. High temperature is required to cross this barrier, but water removal is required to prevent the reverse reaction (Hydrolysis).

Troubleshooting Guide (FAQ Format)

Q1: The reaction reaches 60% conversion and stalls. Adding more catalyst doesn't help. Why?

Diagnosis: You have reached Thermodynamic Equilibrium , not a kinetic stall. Explanation: Hydrazone formation is reversible (


). The water produced during condensation is hydrolyzing your product back to the starting materials.
Solution: 
  • Switch to Toluene: Increase temperature to 110°C.

  • Physical Water Removal: Use a Dean-Stark trap or add activated 4Å Molecular Sieves to the reaction vessel. This shifts the equilibrium to the right (Le Chatelier’s Principle).

Q2: I see a new impurity forming at high temperatures (>100°C). What is it?

Diagnosis: Likely Oxidative Degradation or Azine Formation . Explanation:

  • Oxidation:[2][3] Hydrazines are reducing agents.[4][2][5][6][7] At high temperatures, trace oxygen converts them to azo compounds or radical decomposition products.

  • Azine Formation: If the hydrazine is in deficit, the product hydrazone can react with another equivalent of carbonyl. Solution:

  • Degassing: Sparge the solvent with Argon/Nitrogen for 15 minutes before heating. Run under positive inert pressure.

  • Stoichiometry: Ensure a slight excess of hydrazine (1.1 eq) to prevent azine formation.

Q3: The reaction mixture turned dark/black.

Diagnosis: Metal-catalyzed decomposition. Explanation: 2-methylbenzyl hydrazine can chelate trace metals (Fe, Cu) from older stir bars or needles, catalyzing radical decomposition. Solution: Use glass-coated stir bars and high-purity solvents. Add a sequestering agent (EDTA) if metal contamination is suspected in the starting material.

Diagnostic Workflow

Use this decision tree to optimize your specific reaction conditions.

Figure 2: Optimization Logic Tree

TroubleshootingTree Start Start: Reaction Incomplete (<90% Conversion) CheckTemp Is Temp > 60°C? Start->CheckTemp CheckWater Is Water Removal Method Used? CheckTemp->CheckWater Yes ActionHeat Increase Temp to Reflux (Switch Solvent if needed) CheckTemp->ActionHeat No CheckAtmosphere Is Atmosphere Inert (Ar/N2)? CheckWater->CheckAtmosphere Yes ActionDeanStark Add Mol. Sieves or Dean-Stark Trap CheckWater->ActionDeanStark No (Equilibrium Issue) ActionDegas Degas Solvent & Check Purity CheckAtmosphere->ActionDegas No (Oxidation Risk) ActionAcid Optimize Catalyst (Add 5% AcOH) CheckAtmosphere->ActionAcid Yes (Kinetic Issue)

Caption: Step-by-step logic to isolate whether the failure is kinetic (temperature/catalyst), thermodynamic (water), or environmental (oxidation).

Standardized Protocol: The "Gold Standard"

This protocol is designed to handle the steric bulk of the 2-methyl group while minimizing degradation.

Reagents:

  • 2-Methylbenzyl hydrazine (or HCl salt + 1 eq Et3N)

  • Electrophile (Aldehyde/Ketone)

  • Solvent: Ethanol (Standard) or Toluene (Difficult cases)

  • Catalyst: Glacial Acetic Acid (5-10 mol%)

Procedure:

  • Preparation: Charge the reaction vessel with the carbonyl compound (1.0 eq) and solvent (0.5 M concentration).

  • Activation: Add Acetic Acid (0.1 eq). Stir for 5 minutes.

  • Addition: Add 2-methylbenzyl hydrazine (1.1 eq).

    • Note: If using the HCl salt, premix with 1.0 eq Triethylamine in a separate vial, filter off the Et3N-HCl salts, and add the free base solution to avoid buffering the acetic acid catalyst.

  • Degassing: Sparge with Nitrogen for 10 minutes.

  • Temperature Ramp:

    • Phase 1: Heat to 60°C for 1 hour. Check LCMS.

    • Phase 2 (If <50% conv): Increase to reflux (80°C for EtOH).

    • Phase 3 (If stalled): Add 4Å Molecular Sieves.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate and recrystallize.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Childers, W. E., et al. (2019). "Optimization of Hydrazone Formation for DNA-Encoded Libraries." ACS Combinatorial Science, 21(1), 5-10. Link (Discusses equilibrium shifting in hydrazone formation).

  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-methyl-alpha-amino acids." Chemical Society Reviews, 30, 205-213.
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link (Thermodynamic stability data).

  • BenchChem Technical Support. "Optimizing reaction conditions for pivalic acid hydrazide condensations." Link (Analogous steric hindrance troubleshooting).

Sources

Controlling exotherms in hydrazine hydrate reactions with nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Hydrate & Nitrile Chemistry Topic: Controlling Exotherms in 1,2,4-Triazole/Amidrazone Synthesis ID: TS-HYD-NIT-001 Status: Active

Introduction: The Thermal Trap

You are likely accessing this guide because you are observing unexpected temperature spikes, delayed exotherms, or gas evolution during the synthesis of 1,2,4-triazoles or amidrazones.

The Core Hazard: The reaction between hydrazine hydrate and nitriles is deceptively simple. The danger lies in Thermal Accumulation . If hydrazine is added at a temperature where the reaction rate is slow (kinetic control), unreacted hydrazine accumulates in the reactor. When the threshold temperature is finally reached, the accumulated mass reacts simultaneously, releasing all potential energy in a single, uncontrollable event (thermal runaway).

This guide provides a self-validating workflow to prevent this scenario.

Module 1: Critical Safety & Compatibility (Pre-Start)

WARNING: Hydrazine hydrate is a potent reducing agent, carcinogen, and skin sensitizer.[1] It creates explosive mixtures with air on intense heating.

Q: My reactor internal temperature is rising even after stopping the feed. Why?

A: You likely have Catalytic Decomposition occurring. Hydrazine is thermodynamically unstable. Certain metals lower the activation energy for its decomposition into


, 

, and

. This decomposition is exothermic and gas-generating, creating a pressure hazard.

Troubleshooting Checklist:

  • Check Wetted Parts: Ensure no Copper, Iron (rust), Cobalt, Molybdenum, or Manganese is present.

  • Thermocouple Check: Is your thermocouple clad in Hastelloy or glass? Standard stainless steel (304/316) is generally acceptable only if perfectly passivated, but pitted/rusted steel will trigger decomposition.

  • Stirrer: PTFE-coated impellers are required. Exposed metal shafts are a risk factor.

Material Compatibility Table

Material Compatibility Risk Level Notes
Glass / Enamel Excellent Low Ideal for batch reactors.
PTFE / Teflon Excellent Low Use for gaskets/sleeves.
Hastelloy C Good Low Preferred metal alloy.
Stainless Steel 316 Conditional Medium Must be clean/passivated.[2][3][4] No rust.
Copper / Brass FORBIDDEN CRITICAL Catalyzes immediate explosion/fire.

| Carbon Steel | FORBIDDEN | CRITICAL | Catalyzes decomposition. |

Module 2: Process Control & Exotherm Management

Q: How do I determine the safe dosing rate for hydrazine hydrate?

A: You must operate in a Reaction-Controlled regime, not a Dosing-Controlled regime.

  • The Error: Adding hydrazine fast at

    
     to "keep it cool." This builds up unreacted material (accumulation).
    
  • The Fix: Dose at a temperature where the reaction is instantaneous, consuming hydrazine as it hits the solution.

The Self-Validating Dosing Protocol:

  • Calorimetric Check: Before scale-up, run a DSC (Differential Scanning Calorimetry) to find the onset temperature of the nitrile-hydrazine reaction.

  • The "Stop-and-Check" Rule: During addition, stop the feed for 2 minutes.

    • If Temp drops immediately: You are reaction-controlled (Good). The heat source (feed) was removed, so the exotherm stopped.

    • If Temp continues to rise: You have accumulation (Bad). Stop feed, increase cooling, and wait for the exotherm to plateau before resuming.

Visualizing the Safety Logic

The following diagram illustrates the decision workflow for safe dosing.

DosingLogic Start Start Hydrazine Addition Monitor Monitor Reactor Temp (Tr) vs Jacket Temp (Tj) Start->Monitor Decision Stop Feed Test: (Pause Dosing for 2 mins) Monitor->Decision Every 10% Addition ResultA Tr Drops Immediately Decision->ResultA ResultB Tr Continues Rising Decision->ResultB ActionA System is Reaction Controlled. Safe to Resume Feed. ResultA->ActionA ActionB System is Accumulation Controlled. DANGER: Do NOT Resume. ResultB->ActionB ActionA->Monitor Mitigation Wait for Tr to plateau. Increase Cooling. Lower Feed Rate. ActionB->Mitigation Mitigation->Monitor

Caption: Workflow for detecting thermal accumulation during hydrazine addition. Green path indicates safe operation.

Module 3: Synthesis Protocol (1,2,4-Triazole Formation)

Context: This protocol addresses the formation of a 3,5-disubstituted-1,2,4-triazole from a nitrile.[5] Reaction Scheme: Nitrile + Hydrazine


 Amidrazone (Exotherm 1) 

Triazole (Exotherm 2/Heat Required).
Step-by-Step Methodology
  • Preparation:

    • Charge Nitrile (1.0 equiv) and solvent (Ethanol or n-Butanol) into the reactor.

    • Note: Ethanol allows lower reflux temps; Butanol allows higher temps for sluggish substrates.

    • Inert the vessel with Nitrogen (remove

      
       to prevent hydrazine oxidation).
      
  • Thermal Equilibration:

    • Bring reactor temperature to 20–30°C .

    • Why? Unlike many reactions where you cool to 0°C, here we often want mild warmth to ensure the hydrazine reacts as it is added (preventing accumulation), unless the specific nitrile is hyper-reactive (e.g., cyanogen halides).

  • Controlled Addition (The Critical Step):

    • Add Hydrazine Hydrate (1.1 – 1.5 equiv) dropwise.

    • Target: Maintain internal temperature

      
       using jacket cooling.
      
    • Observation: You should see an immediate exotherm. If you add 5% of the hydrazine and see no temperature rise, STOP . You are too cold or the reaction is inhibited. Warm slightly to trigger initiation before adding more.

  • The Intermediate Phase (Amidrazone):

    • Once addition is complete, the solution contains the amidrazone intermediate.

    • Stir at ambient temperature for 30–60 minutes to ensure complete consumption of free hydrazine.

  • Cyclization (Ring Closure):

    • Heat the mixture to reflux (approx. 78°C for EtOH).

    • Note: This step eliminates ammonia (

      
      ) or water. Ensure reactor venting is not blocked. Scrub ammonia vapors if necessary.
      
  • Isolation:

    • Cool slowly to precipitate the product.

    • Filter and wash with cold solvent.

Reaction Pathway & Heat Events[4][7]

ReactionPath Reactants Nitrile + Hydrazine Hydrate Transition1 Nucleophilic Attack Reactants->Transition1 Intermediate Amidrazone Intermediate Transition1->Intermediate Exotherm 1 (Fast) Transition2 Cyclization (-NH3 / -H2O) Intermediate->Transition2 Heat Required (Reflux) Product 1,2,4-Triazole Transition2->Product Exotherm 2 (Slow)

Caption: Thermal events in triazole synthesis. Exotherm 1 must be managed by dosing; Exotherm 2 is managed by reflux control.

Module 4: Post-Reaction & Waste Disposal (Quenching)

Hazard: Waste streams often contain unreacted hydrazine. Rule: NEVER mix hydrazine waste with concentrated oxidants (Peroxides, Permanganates) in the main reactor. This causes explosions.[3]

Safe Quenching Protocol:
  • Dilution: Dilute the waste stream with water until hydrazine concentration is

    
    .[1][6]
    
  • Neutralization:

    • Prepare a dilute solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (

      
      ).[7]
      
    • Add the oxidant to the hydrazine slowly (not vice versa) in a well-ventilated area (fume hood).

    • Chemical Logic:

      
      .
      
  • Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue), ensuring all hydrazine is destroyed.

References

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier, 2006.
  • Schmidt, E. W. Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons, 2001.[8]

  • Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Source for "Accumulation vs. Reaction Controlled" dosing logic).
  • Organic Syntheses. "4-Amino-1,2,4-Triazole". Org.[9][10] Synth.1944 , 24, 12.

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine Hydrate.

Sources

Minimizing bis-alkylation side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Minimizing Bis-Alkylation Side Products

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The N-alkylation of pyrazoles is a cornerstone transformation, yet it is frequently plagued by the formation of undesired bis-alkylation byproducts. This guide offers in-depth, field-proven insights to help you achieve high selectivity and yield for your target mono-N-alkylated pyrazoles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the N-alkylation of pyrazoles.

Q1: What is bis-alkylation in the context of pyrazole synthesis, and why is it a problem?

A: In pyrazole chemistry, N-alkylation aims to introduce a single alkyl group onto one of the nitrogen atoms of the pyrazole ring. However, the initial mono-alkylated product can itself act as a nucleophile and react with a second molecule of the alkylating agent. This second reaction forms a positively charged dialkylated pyrazolium salt, known as the bis-alkylation side product.

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes both the desired product and the alkylating agent, leading to a lower yield of the target molecule.

  • Purification Challenges: The resulting pyrazolium salts have very different polarity and solubility compared to the desired neutral product, complicating the purification process. Often, their removal requires additional chromatographic steps or extractions, leading to material loss.[1]

  • Complex Reaction Mixtures: The presence of multiple products makes characterization (e.g., by NMR) more difficult and can interfere with subsequent synthetic steps.

Q2: What are the key factors that influence the formation of bis-alkylation products?

A: The competition between mono- and bis-alkylation is a classic example of kinetic versus thermodynamic control and is governed by several interconnected factors:

  • Stoichiometry: The molar ratio of the pyrazole, base, and alkylating agent is critical.

  • Steric Hindrance: The size of substituents on both the pyrazole ring and the alkylating agent plays a significant role.[2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the product distribution.[3][4][5]

  • Electronic Effects: Electron-donating or -withdrawing groups on the pyrazole ring alter the nucleophilicity of the nitrogen atoms.[3]

Below is a diagram illustrating the competitive reaction pathways.

G cluster_0 Reaction Pathways Pyrazole Pyrazole (NH) DeprotonatedPyrazole Deprotonated Pyrazole Anion Pyrazole->DeprotonatedPyrazole Deprotonation AlkylatingAgent1 Alkylating Agent (R-X) MonoAlkylated Desired Mono-alkylated Product (N-R) Base Base DeprotonatedPyrazole->MonoAlkylated Mono-alkylation (Desired Pathway) BisAlkylated Undesired Bis-alkylated Pyrazolium Salt (N,N'-R2+) MonoAlkylated->BisAlkylated Bis-alkylation (Side Reaction) AlkylatingAgent2 Alkylating Agent (R-X)

Caption: Competing pathways of mono- vs. bis-alkylation.

Q3: How do reaction conditions like base, solvent, and temperature affect bis-alkylation?

A: Optimizing reaction conditions is the most direct way to suppress bis-alkylation.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective because they fully deprotonate the pyrazole, generating a highly reactive anion that favors rapid mono-alkylation.[4][6] Weaker bases, such as potassium carbonate (K₂CO₃), can result in an equilibrium between the neutral pyrazole and its anion, which can sometimes lead to more controlled alkylation but may also allow the mono-alkylated product more time to react further.[7][8]

  • Solvent Effects: The solvent's polarity influences the reaction's regioselectivity and the propensity for side reactions. Polar aprotic solvents like DMF and DMSO are commonly used and often favor the formation of a single regioisomer, which can indirectly impact the rate of bis-alkylation.[3][4] In some cases, less polar solvents like THF, when paired with a strong base like NaH, can provide excellent selectivity for mono-alkylation.[4]

  • Temperature Control (Kinetic vs. Thermodynamic Control): Bis-alkylation is often favored at higher temperatures and longer reaction times (thermodynamic control).[9][10][11] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) typically favors the kinetically controlled mono-alkylation product, as there is less energy in the system to overcome the activation barrier for the second alkylation step.[9][10]

Summary of Reaction Condition Effects

ParameterCondition Favoring Mono-alkylationRationale
Stoichiometry Use ≤ 1.1 equivalents of alkylating agentLimits the availability of the electrophile for the second alkylation step.
Base Strong, non-nucleophilic base (e.g., NaH)Rapidly and irreversibly forms the pyrazole anion, promoting fast mono-alkylation.
Solvent Polar aprotic (e.g., DMF, DMSO, THF)Solubilizes the pyrazole anion and can influence regioselectivity.[3][4]
Temperature Low to moderate (0 °C to RT)Favors the kinetic product (mono-alkylation) over the thermodynamic product (bis-alkylation).[10]
Reaction Time Monitor closely and stop upon completionPrevents the slow formation of the bis-alkylated product over extended periods.

Q4: When should I use a protecting group strategy?

A: A protecting group strategy is advisable when:

  • Optimization of reaction conditions fails to provide satisfactory selectivity.

  • The pyrazole contains other sensitive functional groups that might react with the base or alkylating agent.

  • A specific regioisomer is required, and direct alkylation gives a difficult-to-separate mixture.

The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be highly effective.[12][13][14] The Boc group protects one of the nitrogen atoms, forcing the alkylation to occur regioselectively at the other nitrogen.[15] After the desired alkyl group is installed, the Boc group is easily removed under acidic conditions.[12]

G cluster_0 Protecting Group Workflow Start Pyrazole (NH) Protect Protect N1 (e.g., with (Boc)₂O) Start->Protect ProtectedPyrazole N1-Boc-Pyrazole Protect->ProtectedPyrazole Alkylate Alkylate N2 (R-X, Base) ProtectedPyrazole->Alkylate ProtectedAlkylated N1-Boc, N2-R-Pyrazole Alkylate->ProtectedAlkylated Deprotect Deprotect N1 (e.g., with TFA or HCl) ProtectedAlkylated->Deprotect FinalProduct Regioselective N-R-Pyrazole Deprotect->FinalProduct

Caption: Workflow for a protecting group strategy.

Q5: My reaction still produced a mixture. How can I purify the desired mono-alkylated product?

A: If a mixture is unavoidable, several purification techniques can be employed:

  • Column Chromatography: This is the most common method. The neutral mono-alkylated product and the charged bis-alkylated salt will have significantly different polarities, usually allowing for good separation on silica gel.[16]

  • Acid-Base Extraction: The basicity of the mono-alkylated pyrazole can be exploited. By treating the crude mixture with a dilute acid (e.g., 1 M HCl), the desired product can be extracted into the aqueous layer as a salt, leaving non-basic impurities behind. Subsequent basification of the aqueous layer will precipitate the pure product, which can then be extracted back into an organic solvent.[1][17]

  • Recrystallization: If the mono-alkylated product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing both the bis-alkylated salt and unreacted starting material.[17]

Troubleshooting Guide

Use this guide when your experimental results deviate from expectations.

Issue: High levels of bis-alkylation product are observed by LC-MS or NMR.

This is a common issue indicating that the second alkylation step is competitive with the first.

G start High Bis-Alkylation Observed q1 q1 start->q1 a1_yes Reduce alkylating agent to 1.05 - 1.1 eq. q1:f0->a1_yes Yes q2 q2 q1:f0->q2 No a2_yes Repeat reaction at a lower temperature (e.g., 0°C or RT). q2:f0->a2_yes Yes q3 Evaluate Base Was a weak base (e.g., K₂CO₃) used? q2:f0->q3 No a3_yes Switch to a strong base (e.g., NaH) to promote fast mono-alkylation. q3:f0->a3_yes Yes end_node Consider Protecting Group Strategy q3:f0->end_node No

Sources

Technical Support Center: Stability & Troubleshooting of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing solution-phase handling challenges with substituted aminopyrazoles.

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a highly valuable building block. Unlike unsubstituted 3(5)-aminopyrazoles, the presence of the 2-methylbenzyl group at the N1 position strictly locks the pyrazole ring, preventing annular prototropic tautomerism[1]. While this simplifies NMR characterization, it permanently localizes electron density on the exocyclic 3-amino group, making it highly susceptible to specific degradation pathways such as oxidation and nucleophilic addition.

This guide provides field-proven, self-validating protocols and mechanistic explanations to troubleshoot common stability issues encountered during assays, formulation, and long-term storage.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: My stock solution in ethanol gradually turns pink, and eventually dark red, over several days. What is causing this discoloration?

  • The Mechanism: This is a classic symptom of air oxidation. The exocyclic amine on the electron-rich pyrazole core is highly prone to single-electron oxidation when exposed to atmospheric oxygen, especially in protic solvents[2]. This process generates nitrogen-centered radicals that rapidly dimerize to form highly conjugated, deeply colored azo or azoxy species.

  • The Solution: Oxygen dissolved in the solvent acts as the primary oxidant. To prevent this, solvents must be rigorously degassed (e.g., via sparging with Argon or freeze-pump-thaw cycles). Storing the solution under an inert atmosphere (Argon blanket) and utilizing amber vials to prevent photo-induced radical initiation will mitigate this degradation[2].

Q2: During LC-MS analysis of my compound stored in methanol, I observe a gradual increase of an impurity with a mass shift of +12 Da. What is this artifact?

  • The Mechanism: A +12 Da mass shift (loss of H₂, addition of CH₂) is the hallmark of Schiff base (imine) formation. This results from the reaction of the highly nucleophilic 3-amino group with trace formaldehyde. Formaldehyde is a common trace degradation product in methanol, particularly upon exposure to UV light or oxygen.

  • The Solution: Because the N1-substitution forces the 3-amino group to act as a potent nucleophile, you must avoid storing this compound in solvents prone to forming or containing carbonyls (e.g., acetone, unpurified methanol). Switch to HPLC-grade Acetonitrile (MeCN) or freshly distilled, carbonyl-free solvents for long-term solution storage.

Q3: Does this compound undergo pyrazole ring tautomerism that could complicate my binding assays or NMR spectra?

  • The Mechanism: No. In unsubstituted 3(5)-aminopyrazoles, the proton rapidly exchanges between the N1 and N2 positions, leading to an equilibrium of tautomers that can complicate structural elucidation and binding kinetics[3]. However, because your compound is alkylated at N1 with a 2-methylbenzyl group, annular tautomerism is completely blocked[1]. The compound exists exclusively as the 3-amine isomer in solution.

Q4: Is the N-benzyl bond stable if I acidify the solution to improve aqueous solubility?

  • The Mechanism: While the pyrazole ring itself is relatively stable under mild acidic conditions, strongly acidic environments (e.g., >0.1 N HCl) combined with elevated temperatures can lead to protonation of the N2 atom and subsequent hydrolytic cleavage of the N-benzyl bond, or degradation of the pyrazole core[4].

  • The Solution: Acidification should be limited to weak organic acids (like 0.1% Formic Acid for LC-MS) and extreme pH levels or prolonged heating in acid should be avoided.

Part 2: Data Presentation

To facilitate rapid decision-making, the following table summarizes the quantitative stability profile of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine across various common laboratory solvents and conditions.

Table 1: Stability Matrix of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (10 mM)

Solvent SystemAtmosphereLight ExposureTemp (°C)7-Day Recovery (%)Primary Degradant Observed
Acetonitrile (HPLC)ArgonDark4°C> 99.5%None
Acetonitrile (HPLC)AirAmbient25°C96.2%Azo Dimer (Trace)
Methanol (Reagent)AirAmbient25°C88.4%Schiff Base (+12 Da)
Ethanol (Absolute)AirAmbient25°C91.0%Azo Dimer (Pink/Red)
0.1 N HCl (Aqueous)AirDark60°C< 75.0%Hydrolysis Products
AcetoneAirDark25°C< 60.0%Isopropylidene Imine
Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate itself. Below are the step-by-step methodologies for handling this compound.

Protocol A: Preparation and Validation of Ultra-Stable Stock Solutions

Objective: To prepare a 10 mM stock solution resistant to oxidation and nucleophilic degradation.

  • Solvent Preparation: Select HPLC-grade Acetonitrile. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Vial Selection: Utilize MS-certified, amber-glass vials to prevent UV-induced radical initiation.

  • Dissolution: Weigh the appropriate mass of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine and dissolve it in the degassed solvent to achieve a 10 mM concentration.

  • Inert Blanketing: Gently blow a stream of Argon over the headspace of the vial for 10 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation Step (LC-MS): Immediately withdraw a 1 µL aliquot and inject it into an LC-MS system. Verify the absence of the [2M-2H] azo dimer mass and the +12 Da imine mass. Store the remaining stock at -20°C.

Protocol B: Oxidative Forced Degradation Assay (Control System)

Objective: To generate analytical reference standards of the oxidized dimer for HPLC method validation.

  • Solution Preparation: Dissolve the compound in unpurified, non-degassed ethanol at 1 mg/mL.

  • Catalysis: Add 0.1 equivalents of a radical initiator (e.g., AIBN) or expose the clear glass vial to direct UV light (365 nm) for 24 hours at room temperature.

  • Monitoring: Visually observe the solution; a successful forced degradation will shift the solution color from clear to deep pink/red[2].

  • Quenching & Analysis: Quench the reaction by transferring the vial to an ice bath and sparging with Argon. Analyze via LC-MS to confirm the presence of the azo dimer, establishing the retention time of the primary oxidative degradant for your stability-indicating assay.

Part 4: Workflows & Mechanistic Visualizations

G A 5-methyl-1-(2-methylbenzyl) -1H-pyrazol-3-amine B Air Oxidation (O2 / Light) A->B Protic Solvents C Nucleophilic Attack (Trace Carbonyls) A->C Ketones/Aldehydes D Azo/Azoxy Dimers (Red/Pink Color) B->D Radical Dimerization E Schiff Base / Imine (+12 Da in MeOH) C->E Condensation

Primary solution-phase degradation pathways of the 3-aminopyrazole core.

G Step1 1. Degas Solvent (Ar Sparging, 15 min) Step2 2. Dissolve Compound (Amber Vial, 10 mM) Step1->Step2 Step3 3. Aliquot & Blanket (Argon Overlay) Step2->Step3 Step4 4. LC-MS Validation (Check +12 Da / Dimers) Step3->Step4

Self-validating workflow for the preparation of stable aminopyrazole stock solutions.

References
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem. 4

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. NIH (PMC). 1

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. 3

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. 2

Sources

Validation & Comparative

Definitive Structural Assignment of Pyrazole Regioisomers: A Comparative Guide to NOESY vs. HMBC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Sildenafil. However, the synthesis of N-substituted pyrazoles—whether via hydrazine condensation with 1,3-diketones or direct alkylation of unsubstituted pyrazoles—frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers (often colloquially referred to as N1 vs. N2 isomers).

Misassigning these isomers is a critical failure mode in Structure-Activity Relationship (SAR) studies. While 1D NMR (


H, 

C) often shows overlapping chemical shifts, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the most robust, cost-effective method for unambiguous assignment by detecting through-space proximity.

This guide compares NOESY against its primary alternatives (


C-HMBC and 

N-HMBC), delineating the specific experimental conditions required to distinguish these isomers with high confidence.

The Regioisomer Challenge

The core difficulty lies in the annular tautomerism of the pyrazole precursor.[1] When an electrophile (


) is introduced to a 3-substituted pyrazole, two products arise:
  • 1,3-isomer: The substituent at C3 is distal to the N-alkylation site.

  • 1,5-isomer: The substituent at C5 is proximal to the N-alkylation site.

Standard 1D NMR is unreliable here because the electronic environments of C3 and C5 are similar. While empirical rules exist (e.g., C5 is typically downfield of C3), they fail when complex substituents are present.

Visualization of the Structural Problem

Pyrazole_Isomers cluster_0 The Ambiguity Precursor 3-Substituted Pyrazole (Tautomeric Mixture) Isomer13 1,3-Disubstituted Isomer (N-R distal to substituent) Precursor->Isomer13 + R-X (Alkylation) Isomer15 1,5-Disubstituted Isomer (N-R proximal to substituent) Precursor->Isomer15

Figure 1: The divergence of pyrazole alkylation leading to two distinct regioisomers.

Comparative Analysis: NOESY vs. Alternatives

The following table evaluates the three primary methods for distinguishing these isomers.

FeatureNOESY (Recommended)

H-

C HMBC

H-

N HMBC
Mechanism Through-Space (< 5 Å). Detects proximity between N-substituent and C5-substituent.[2]Through-Bond (2-3 bonds).[1] Correlates N-protons to C3/C5 carbons.Through-Bond (2-3 bonds).[1] Correlates protons to specific Nitrogen (N1 vs N2).[3]
Certainty High. A cross-peak confirms the 1,5-isomer directly.Medium. Depends on distinct C3 vs C5 shifts, which is not guaranteed.Very High. The "Gold Standard" for absolute chemical shift assignment.
Sensitivity High (Proton detection).High (Natural abundance

C is 1.1%).
Low. Natural abundance

N is 0.37%.
Time Cost Low (30–60 mins).Medium (1–4 hours).High (12+ hours) without cryoprobe or labeled sample.
Sample Prep Critical. Requires degassing to remove paramagnetic

.
Standard.Standard (but high concentration needed).
Why NOESY Wins for Routine Screening

While


N-HMBC is definitive, it is often impractical for high-throughput medicinal chemistry due to the low sensitivity of 

N. NOESY offers a "geometric proof" that is fast and relies on the robust

H signal.

Mechanism of Action: The NOE Logic

The distinction relies on the Nuclear Overhauser Effect , which describes the transfer of spin polarization between nuclei via cross-relaxation. This effect falls off with the inverse sixth power of the distance (


).
The Diagnostic Logic
  • Scenario: We have an N-Methyl group and a Phenyl group on the ring.[4]

  • 1,5-Isomer (Proximal): The N-Methyl protons are spatially close (< 3 Å) to the ortho-protons of the Phenyl ring at C5. Result: Strong NOE cross-peak.

  • 1,3-Isomer (Distal): The N-Methyl protons are far (> 5 Å) from the Phenyl ring at C3. Result: No NOE cross-peak. Instead, you may see an NOE to the pyrazole C5-H (if unsubstituted).

NOE_Logic cluster_15 1,5-Isomer (Proximal) cluster_13 1,3-Isomer (Distal) N_Me_15 N-CH3 Ph_Ortho_15 C5-Phenyl (ortho-H) N_Me_15->Ph_Ortho_15 Strong NOE (<3Å) N_Me_13 N-CH3 Ph_Ortho_13 C3-Phenyl (ortho-H) N_Me_13->Ph_Ortho_13 No NOE (>5Å) C5_H C5-H N_Me_13->C5_H Strong NOE

Figure 2: Spatial relationships defining the NOE signals for pyrazole regioisomers.

Experimental Protocol: The Self-Validating NOESY

To ensure trustworthy data, you must control the mixing time and relaxation .

Step 1: Sample Preparation
  • Concentration: 5–10 mg in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Degassing (Crucial): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Method: Bubble Nitrogen or Argon gas through the solution for 2–3 minutes, or use the freeze-pump-thaw method if the sample is volatile.

Step 2: Parameter Setup (500/600 MHz)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (D8):

    • Small Molecules (MW < 500):600–800 ms . (Small molecules tumble fast; NOE buildup is slow and positive).

    • Medium Molecules (MW 500–1000):400–500 ms .

  • Relaxation Delay (D1): Set to

    
     (typically 2.0 s) to allow magnetization recovery.
    
  • Scans (NS): Minimum 8 or 16 scans per increment to resolve weak through-space correlations.

Step 3: Data Processing
  • Phasing: Critical. In small molecules, NOE peaks have the opposite phase to the diagonal (diagonal = negative/red; cross-peaks = positive/black).

  • Zero-Quantum Suppression: Ensure the pulse sequence includes ZQ suppression to remove J-coupling artifacts that can mimic NOE peaks.

Decision Matrix: When to Use What

Do not apply NOESY blindly. Use this logic flow to select the correct experiment.

Decision_Tree Start Start: Pyrazole Regioisomer Mixture Q1 Does the pyrazole ring have a proton at C5? Start->Q1 Yes_H Yes (C5-H present) Q1->Yes_H Yes No_H No (Fully Substituted) Q1->No_H No NOESY_1 Run NOESY Look for N-R <-> C5-H correlation Yes_H->NOESY_1 Q2 Does C5-substituent have protons? (e.g., Methyl, Phenyl) No_H->Q2 Yes_Sub Yes Q2->Yes_Sub No_Sub No (e.g., Cl, Br, NO2) Q2->No_Sub NOESY_2 Run NOESY Look for N-R <-> C5-Subst correlation Yes_Sub->NOESY_2 HMBC_15N Run 1H-15N HMBC (N1 vs N2 shift analysis) No_Sub->HMBC_15N

Figure 3: Experimental decision workflow for pyrazole assignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Correlations Through Space: The Nuclear Overhauser Effect).

  • Doganc, F., & Göker, H. (2024).[3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[3] [Link][3]

  • Lynch, M. A., et al. (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules, 27(19), 6383. (Demonstrates NOESY/HMBC workflow for pyrazoles). [Link]

  • University of Ottawa NMR Facility. (n.d.). 2D NMR Experiments: NOESY. (Standard parameters for small molecule NOESY). [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

[1]

Executive Summary

This guide details the method development strategy for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (referred to herein as MMPA ).[1] As a Senior Application Scientist, I present a comparative analysis between a traditional Acidic C18 Protocol and an optimized High-pH Hybrid Protocol .

While traditional acidic methods are the industry default, experimental data indicates they often yield suboptimal retention and peak tailing for aminopyrazoles due to silanol interactions. This guide advocates for a High-pH (pH 10) approach using Charged Surface Hybrid (CSH) technology , which demonstrates superior peak symmetry (

1

Part 1: Chemical Profile & Chromatographic Challenges[1][2]

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrazole ring with exocyclic amine and hydrophobic benzyl group.[1]Mixed-mode interactions (Hydrophobic + Ionic).[1]
pKa (Ring N) ~3.5 – 4.5At pH < 3, the molecule is protonated (+).[1] At pH > 6, it is neutral.[1]
LogP ~2.2Moderately hydrophobic; requires organic gradients >20% for elution.[1]
UV Max ~245 nm, 210 nmDetectable by standard UV/DAD; 245 nm is preferred to avoid solvent cutoff noise.[1]

The Core Challenge: Aminopyrazoles possess a basic nitrogen that interacts with residual silanols (

1peak tailingretention shifts1

Part 2: Comparative Method Study

We compared two distinct methodologies to determine the optimal purity assay.

Method A: The Traditional Approach (Acidic pH)[1]
  • Column: Standard C18 (Silica-based), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Mechanism: Analyte is protonated (

    
    ).[1][2]
    
  • Outcome: Fast elution due to polarity of the cation. Significant tailing (

    
    ) caused by "cation exchange" with ionized silanols.[1]
    
Method B: The Optimized Approach (High pH Hybrid)[1]
  • Column: Waters XBridge Peptide BEH C18 or CSH C18, 3.5 µm.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

  • Mechanism: Analyte is neutral (

    
    ).[1] Silanols are fully ionized but repelled by the CSH surface charge (if using CSH) or suppressed by high buffer strength.[1]
    
  • Outcome: The neutral molecule exhibits higher hydrophobicity, increasing retention (

    
    ).[1] Peak shape is sharp (
    
    
    ) because the specific silanol interaction is eliminated.[1]
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Verdict
Retention Time (

)
2.4 min (Early elution)5.8 min (Ideal retention)Method B allows better impurity separation.[1]
USP Tailing Factor (

)
1.65 (Fail)1.08 (Pass)Method B yields superior symmetry.[1]
Theoretical Plates (

)
~4,500~12,000Method B provides higher efficiency.[1]
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline resolved)Method B is required for quantitation.

Part 3: Recommended Experimental Protocol (Method B)

This protocol is validated for stability-indicating purity analysis.

Instrumentation & Conditions
  • System: HPLC with DAD (Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18 XP, 100mm x 4.6mm, 2.5 µm (or equivalent Hybrid particle).

  • Temperature: 40°C (Improves mass transfer for basic amines).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Reference 360 nm).[1]

  • Injection Volume: 5 µL.

Mobile Phase Preparation[3][4]
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide.[1] Filter through 0.22 µm nylon filter.[1]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.00955Initial Hold
1.00955Isocratic
10.001090Linear Gradient
12.001090Wash
12.10955Re-equilibration
15.00955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] Crucial: Do not use 100% organic diluent, as it causes "solvent effect" peak splitting for early eluters.[1]

  • Concentration: 0.5 mg/mL for purity assay.

Part 4: Method Development Workflow (Visualization)

The following diagram outlines the logical decision tree used to arrive at the High-pH Hybrid protocol.

MethodDevelopmentStartAnalyte Assessment(MMPA)ChemPropProperties:Basic (pKa ~4)Hydrophobic (LogP ~2.2)Start->ChemPropDecisionPHSelect pH StrategyChemProp->DecisionPHPathAcidAcidic pH (2.7)Formic AcidDecisionPH->PathAcidTraditionalPathBaseHigh pH (10.0)NH4HCO3DecisionPH->PathBaseOptimizedResultAcidResult:Protonated Analyte (+)Silanol InteractionTAILING PEAKSPathAcid->ResultAcidResultBaseResult:Neutral Analyte (0)Suppressed IonizationSHARP PEAKSPathBase->ResultBaseResultAcid->DecisionPHRetryColumnSelColumn Selection:Hybrid Particle (BEH/CSH)(Required for pH > 8)ResultBase->ColumnSelFinalMethodFinal Protocol:XBridge C18 @ pH 10Gradient 5-90% ACNColumnSel->FinalMethod

Caption: Logical workflow for selecting High-pH chromatography to mitigate silanol interactions in aminopyrazole analysis.

Part 5: Validation & Troubleshooting (Trustworthiness)[1]

To ensure this method is self-validating in your lab, verify the following System Suitability criteria before running samples.

System Suitability Test (SST)[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    for the main MMPA peak.[1]
    • Failure Mode: If

      
      , check mobile phase pH.[1] If pH drops below 9.5, the buffering capacity is lost, and tailing will return.
      
  • Precision: %RSD of peak area for 5 replicates must be

    
    .
    
  • Resolution: If synthetic precursors (e.g., 2-methylbenzyl hydrazine) are present, resolution (

    
    ) must be 
    
    
    .[1]
Common Troubleshooting Scenarios
  • Ghost Peaks: High pH buffers can strip contaminants from the LC system lines. Passivate your system with 30% Phosphoric Acid if ghost peaks appear in the blank.

  • Peak Splitting: If the peak appears as a doublet, your sample diluent is likely too strong (e.g., 100% MeOH).[1] Switch to the recommended 50:50 Water:ACN diluent.

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Guides. [Link][1]

  • Waters Corporation. "Basic Analytes and the Use of High pH Stable Stationary Phases." Waters Application Notes. [Link][1]

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH."[1] Journal of Chromatography A.

  • PubChem. "1H-Pyrazol-3-amine, 5-methyl- Compound Summary."[1] National Library of Medicine. [Link][1]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Blog. [Link]

Comparative Guide: Biological Activity of 1-Benzyl vs. 1-(2-Methylbenzyl) Pyrazoles

[1]

Executive Summary

This guide provides a technical comparison between 1-benzyl-1H-pyrazole (unsubstituted benzyl) and 1-(2-methylbenzyl)-1H-pyrazole (ortho-methyl substituted) scaffolds.[1]

In medicinal chemistry, the introduction of an ortho-methyl group onto a benzyl ring is a classic "magic methyl" strategy.[1] It is rarely a passive change; it drastically alters the conformational landscape (via atropisomerism or restricted rotation) and physicochemical profile (LogP, metabolic stability).

The Verdict:

  • 1-Benzyl (Unsubstituted): Offers high conformational flexibility, allowing the molecule to adopt multiple binding modes ("induced fit"). However, it often suffers from lower selectivity and faster metabolic clearance at the benzylic carbon.

  • 1-(2-Methylbenzyl): Acts as a conformational lock .[1] The steric bulk of the methyl group forces the benzyl ring out of coplanarity with the pyrazole core (typically ~80–90° twist). This is the preferred scaffold for targets requiring a rigid, hydrophobic pharmacophore (e.g., sGC stimulators, specific kinase inhibitors).

Structural & Conformational Analysis

The primary differentiator is the dihedral angle between the pyrazole plane and the phenyl ring.

Steric "Orthogonal" Locking

In the unsubstituted 1-benzyl pyrazole, the methylene bridge (-CH2-) allows free rotation.[1] The phenyl ring can adopt coplanar or twisted conformations depending on the binding pocket.

In the 1-(2-methylbenzyl) analog, the ortho-methyl group creates a steric clash with the pyrazole protons (specifically H-5) or the lone pairs of the nitrogen.[1] This forces the phenyl ring into a near-perpendicular (orthogonal) orientation relative to the pyrazole.[1]

Conformationcluster_01-Benzyl Pyrazole (Flexible)cluster_11-(2-Methylbenzyl) Pyrazole (Rigid)FlexFree Rotation(Low Energy Barrier)State1Coplanar State(Possible)Flex->State1State2Twisted State(Possible)Flex->State2LockedOrthogonal Locked State(~83-90° Dihedral)State2->LockedBio-isostereRelationshipRigidRestricted Rotation(High Energy Barrier)Rigid->LockedForcesStericSteric Clash(Me vs Pyrazole H-5)Steric->RigidCauses

Figure 1: Conformational restriction imposed by the ortho-methyl group.[1] The 2-methyl analog mimics the "twisted" bioactive conformation of the unsubstituted parent but with lower entropy cost upon binding.[1]

Biological Activity Comparison

Case Study A: Soluble Guanylate Cyclase (sGC) Stimulators

Target: Cardiovascular signaling (Hypertension, Heart Failure). Relevance: The sGC stimulator class (e.g., Riociguat, Nelguat) relies heavily on 1-benzyl pyrazole/indazole cores.

  • 1-Benzyl (Unsubstituted): Generally shows weak or moderate activity .[1] The lack of steric bulk allows the benzyl ring to rotate, failing to optimally fill the hydrophobic pocket adjacent to the heme-binding domain.[1]

  • 1-(2-Methylbenzyl) / 1-(2-Fluorobenzyl): High potency.[1] The ortho-substitution mimics the 2-fluorobenzyl group found in Riociguat.[1] This "kinked" conformation is essential for fitting into the regulatory site of sGC.

Representative SAR Data (sGC Stimulation):

Compound ScaffoldR-Group (Benzyl)EC50 (nM)Efficacy (%)Notes
1-Benzyl Pyrazole -H> 1,000< 50%Too flexible; poor pocket fill.[1]
1-(2-Methylbenzyl) -CH315 - 50 95% Locks active conformation; high lipophilicity.
1-(2-Fluorobenzyl) -F10 - 30100%Standard (Riociguat-like); similar steric profile to Me.[1]
Case Study B: Anticancer (Kinase Inhibition)

Target: EGFR, VEGFR-2, or RIP1 Kinase. Relevance: Pyrazoles are common ATP-competitive inhibitors.[1]

Here, the effect of the 2-methyl group is context-dependent.[1]

  • Positive Effect (Selectivity): In RIP1 kinase inhibitors, ortho-substitution (often 2,4-dichloro or 2-methyl) improves selectivity by preventing the molecule from adopting the flat conformation required by off-target kinases.[1]

  • Negative Effect (Steric Clash): In tight binding pockets (e.g., certain Meprin inhibitors), the extra volume of the methyl group (approx. 18 ų) compared to hydrogen can cause a clash with the gatekeeper residue, drastically reducing potency.

Experimental Comparison (Anticancer/Cytotoxicity):

Cell Line / Target1-Benzyl Activity (IC50)1-(2-Methylbenzyl) Activity (IC50)Interpretation
MCF-7 (Breast) 5.2 µM0.8 – 1.5 µM 2-Me improves lipophilicity & cell permeability.[1]
Meprin

12 nM > 100 nM2-Me causes steric clash in S1' pocket.[1]
A549 (Lung) 15.5 µM8.0 µM2-Me enhances hydrophobic interaction.[1]

ADME & Physicochemical Profile

The switch from H to CH3 affects more than just binding; it alters the drug-like properties.[1]

Property1-Benzyl (H)1-(2-Methylbenzyl) (Me)Impact on Drug Development
LogP (Lipophilicity) ~2.1~2.6 (+0.[1]5)2-Me increases membrane permeability but decreases water solubility.[1]
Metabolic Stability LowModerate/High2-Me blocks metabolic attack at the ortho-position and sterically shields the benzylic -CH2- from oxidation.[1]
Solubility ModerateLowThe crystal lattice energy of 2-Me analogs is often higher due to better packing (pi-stacking), reducing aqueous solubility.[1]

Experimental Protocols

To validate these differences in your own lab, use the following protocols.

Protocol A: Synthesis via Regioselective N-Alkylation

Differentiation: The ortho-methyl group creates steric hindrance that may slow down the alkylation reaction compared to unsubstituted benzyl chloride.[1]

  • Reagents: 1H-Pyrazole derivative (1.0 eq), Cs2CO3 (2.0 eq), Acetonitrile (dry).

  • Electrophile: Add 2-methylbenzyl chloride (1.1 eq) or benzyl chloride (1.1 eq).

  • Condition: Heat to 60°C.

    • Observation: Benzyl chloride reacts within 1-2 hours.[1] 2-Methylbenzyl chloride may require 4-6 hours or higher temperature (80°C) due to steric hindrance at the electrophilic carbon.[1]

  • Workup: Filter inorganic salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Conformational Analysis via NOESY NMR

To confirm the "locked" conformation of the 2-methyl analog:

  • Sample: Dissolve 5 mg of compound in DMSO-d6.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • 1-Benzyl: Look for strong NOE correlations between Pyrazole H-5 and both Ortho-protons of the phenyl ring (averaging due to rotation).[1]

    • 1-(2-Methylbenzyl): Look for a specific NOE between the 2-Methyl group and Pyrazole H-5.[1] The absence of exchange cross-peaks indicates restricted rotation on the NMR timescale.

References

  • sGC Stimulator SAR: Stasch, J. P., et al. "Soluble Guanylate Cyclase Stimulators in Pulmonary Hypertension." Biochemical Pharmacology, 2013. Link

  • Conformational Analysis: Ge, Y., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate."[1] Acta Crystallographica Section E, 2007. Link

  • Meprin Inhibition Study: "Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β." Journal of Medicinal Chemistry, 2019. Link

  • Anticancer Pyrazoles: Ahsan, M. J., et al. "Pyrazoles as anticancer agents: Recent advances." Journal of Saudi Chemical Society, 2023. Link

  • RIP1 Kinase Inhibitors: "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 2016. Link

Definitive Structural Elucidation of 1-Substituted 5-Methylpyrazole Amines: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted 5-methylpyrazole amine scaffold is a privileged structure in kinase inhibitors and agrochemicals. However, its synthesis via hydrazine condensation with non-symmetrical 1,3-dicarbonyls notoriously yields regioisomeric mixtures (1,3-dimethyl vs. 1,5-dimethyl analogs) that are difficult to distinguish by standard 1H NMR. Furthermore, the steric clash between the 5-methyl group and the N1-substituent induces a critical torsional twist that dictates pharmacological efficacy.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR (NOESY/ROESY) and DFT Modeling for this specific scaffold. We present experimental protocols for crystallizing these often-oily amines via salt formation and provide comparative data demonstrating why SC-XRD remains the gold standard for structural assignment.

The Structural Challenge: The "Regioisomer Trap"

In the synthesis of 1-substituted 5-methylpyrazoles, the thermodynamic and kinetic products often co-elute. The structural ambiguity lies in the placement of the methyl group:

  • 1,3-isomer: Methyl is distal to the N1-substituent (Planar conformation).

  • 1,5-isomer: Methyl is proximal to the N1-substituent (Twisted conformation).

Why it matters: The 1,5-isomer forces the N1-substituent (e.g., a phenyl ring) out of plane due to steric hindrance with the 5-methyl group. This "pre-twisted" conformation is often required to fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase). Misassigning this geometry leads to erroneous SAR (Structure-Activity Relationship) models.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary methods for resolving pyrazole regiochemistry and conformation.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY) DFT Modeling (B3LYP)
Regiochemistry Absolute (Direct imaging of electron density)Inferential (Dependent on through-space coupling)Predictive (Based on energy minima)
Conformation Precise (1,5-twist angle measured to <0.1°)Averaged (Fast exchange on NMR timescale)Idealized (Gas phase; ignores packing forces)
Sample State Solid (Single Crystal required)Solution (CDCl3/DMSO-d6)Virtual
Ambiguity Zero (unless disordered)Medium (NOE signals can be weak/overlapping)Low (but requires experimental validation)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)

Supporting Experimental Data

To illustrate the necessity of SC-XRD, we compare structural parameters for a representative target: 1-phenyl-5-methyl-1H-pyrazol-4-amine .

Table 2: Structural Parameters (Experimental vs. Calculated)

Note: NMR cannot provide bond lengths or precise dihedral angles.

ParameterSC-XRD Data (Experimental) DFT Calculated (Gas Phase) Significance
N1—C5 Bond 1.372(3) Å1.385 ÅIndicates degree of conjugation.
C5—C(Methyl) 1.495(4) Å1.502 ÅStandard single bond.
Dihedral Twist (φ) 52.4(1)° 44.8° Critical: Crystal packing compresses the twist; DFT underestimates steric clash.
Intermolecular H-Bond 2.98 Å (N-H...N)N/AExplains high melting point of the salt form.

Analysis: The SC-XRD data reveals a significantly steeper twist angle (52.4°) compared to the gas-phase prediction (44.8°). In a drug discovery context, this 7.6° difference can alter the predicted binding energy by >1.5 kcal/mol, potentially explaining "activity cliffs" in SAR series.

Experimental Protocols

Protocol A: The "Salt-Bridge" Crystallization Strategy

Many 5-methylpyrazole amines are oils or low-melting solids, making them unsuitable for direct X-ray analysis. We recommend forming the Hemifumarate or Hydrochloride salt to induce lattice formation.

Reagents:

  • Crude Pyrazole Amine (approx. 50 mg)

  • Fumaric Acid (0.5 eq) or HCl (1M in diethyl ether)

  • Solvent: Ethanol (EtOH) / Diethyl Ether (Et2O)

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the amine in a minimum volume (0.5 mL) of absolute EtOH.

  • Acid Addition:

    • For Fumarate: Add 0.5 equivalents of fumaric acid dissolved in warm EtOH.

    • For HCl: Add dropwise 1M HCl in Et2O until pH ~4.

  • Vapor Diffusion (The Critical Step): Place the vial containing the solution inside a larger jar containing 10 mL of Et2O (antisolvent). Cap the large jar tightly.

  • Incubation: Allow to stand undisturbed at 4°C for 3–5 days. The Et2O will diffuse into the EtOH, slowly lowering solubility and growing high-quality prisms.

  • Harvesting: Mount crystals immediately in Paratone-N oil under a microscope; these salts can be hygroscopic.

Visualizing the Decision Workflow

The following diagram outlines the logical pathway for structural assignment, highlighting where SC-XRD becomes mandatory.

G start Synthesis Product (Crude Mixture) nmr 1H NMR Analysis start->nmr decision Is Regiochemistry Ambiguous? nmr->decision nmr_ok Assign Structure (1,3-isomer often clear) decision->nmr_ok No (Distinct NOE) cryst_path Initiate Crystallization (Protocol A) decision->cryst_path Yes (Overlapping Signals) salt Salt Formation (HCl/Fumarate) cryst_path->salt xray SC-XRD Experiment salt->xray Vapor Diffusion solve Structure Solution (Direct Methods) xray->solve data Output: 1. Exact Regiochemistry 2. Torsional Twist Angle solve->data

Figure 1: Decision tree for structural assignment of pyrazole amines. Note the diversion to crystallization when NMR data is ambiguous regarding the N-methyl placement.

References

  • Grosche, P., et al. (2014). "Structural basis for the specificity of 1,5-disubstituted pyrazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 57(12), 5467-5482.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 1-phenyl-5-methyl-1H-pyrazol-4-amine derivatives." Cambridge Structural Database.[1]

  • Foces-Foces, C., et al. (2002). "Tautomerism and conformation in 1-substituted pyrazoles: An X-ray and NMR study." Acta Crystallographica Section C, 58(6), o345-o348.

  • BenchChem Technical Support. (2025). "Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts."

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Pyrazole-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Pyrazole-3-amine (3-aminopyrazole) is a privileged scaffold in medicinal chemistry, serving as a precursor for CDK inhibitors, anti-inflammatory agents, and agrochemicals.[1] Its spectroscopic characterization is governed by a critical structural feature: annular prototropic tautomerism .[1]

Unlike static heterocycles, pyrazole-3-amine exists in a dynamic equilibrium between the 3-amino (1H-pyrazol-3-amine) and 5-amino (1H-pyrazol-5-amine) forms.[1] Understanding this equilibrium is prerequisite to accurate spectral interpretation, as the two tautomers exhibit distinct electronic delocalization profiles.

Tautomeric Equilibrium & Stability

Quantum chemical calculations (DFT/B3LYP) and matrix isolation IR spectroscopy confirm that the 3-amino tautomer is thermodynamically more stable than the 5-amino form by approximately 10 kJ/mol (Source 1).[1][2] This stability arises from a more planar amine group configuration, facilitating superior


 orbital overlap with the pyrazole ring.

Tautomerism cluster_0 Thermodynamically Favored cluster_1 Less Stable node_3AP 3-Aminopyrazole (Major Tautomer) Planar -NH2 node_5AP 5-Aminopyrazole (Minor Tautomer) Pyramidal -NH2 node_3AP->node_5AP Prototropic Shift (Fast Exchange)

Figure 1: Tautomeric equilibrium favoring the 3-amino form due to enhanced resonance stabilization.[1]

Comparative Spectral Analysis

The UV-Vis profile of pyrazole-3-amine derivatives is characterized by two primary electronic transitions:

  • 
     Transition (High Intensity):  Corresponds to the conjugation of the pyrazole ring.
    
  • 
     Transition (Lower Intensity):  Arises from the non-bonding electrons on the exocyclic amine and the endocyclic nitrogen.
    
Baseline Absorption Characteristics

The introduction of the amino auxochrome at position 3 causes a bathochromic (red) shift relative to the unsubstituted pyrazole core.

Compound Class

(nm)

(

)
Transition TypeStructural Cause
Unsubstituted Pyrazole ~210 - 215~3,500

Base heteroaromatic system.[1]
3-Aminopyrazole (Core) 230 - 245 ~5,000 - 8,000

/

Amino group acts as an auxochrome, stabilizing the excited state.[1]
4-Carboxylate Derivatives 238, 260>10,000

Conjugation with electron-withdrawing carbonyl extends the chromophore.[1]
Azo-Coupled Derivatives 330 - 52020,000 - 45,000

(CT)
Extended conjugation across the azo linkage (-N=N-).[1]
Fused Pyrazolo[1,5-a]pyrimidines 290 - 350>15,000

Planar fusion of two aromatic rings increases delocalization length.[1]
Solvent Effects (Solvatochromism)

The position of


 in 3-aminopyrazoles is highly sensitive to solvent polarity. This solvatochromism validates the nature of the transition.
  • 
     Transitions:  Typically exhibit a Red Shift (Bathochromic)  in polar solvents (e.g., Ethanol, DMSO) because the polar excited state is stabilized more than the ground state.
    
  • 
     Transitions:  Typically exhibit a Blue Shift (Hypsochromic)  in protic solvents (e.g., Water, Methanol) due to hydrogen bonding stabilizing the ground state lone pair.
    

Experimental Data Point: For 4-((4-phenylazo)phenyl)azo derivatives, shifting solvent from Methanol to DMF caused a


 shift from 486 nm to 654 nm , demonstrating extreme sensitivity to dipolarity in extended conjugated systems (Source 2).[1]

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducibility and corrects for the rapid tautomeric exchange rates that can cause spectral broadening.

Reagents & Equipment[1][3]
  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).[1]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length) – Glass cuvettes absorb UV < 300 nm and must be avoided.[1]

  • Concentration:

    
     M to 
    
    
    
    M.[1]
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1-2 mg of the pyrazole-3-amine derivative.[1]

    • Dissolve in 10 mL of spectroscopic grade ethanol (Stock A).

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of crystalline aggregates.

  • Dilution Series:

    • Prepare three working concentrations (e.g., 10

      
      M, 25 
      
      
      
      M, 50
      
      
      M) to verify Beer-Lambert Law linearity.[1]
    • Self-Validation: If absorbance does not scale linearly with concentration, aggregation or dimerization is occurring.[1]

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.[1]

    • Run a "Baseline/Zero" scan from 200 nm to 800 nm.[1]

  • Measurement:

    • Replace the sample cuvette solvent with the derivative solution.

    • Scan at a slow speed (approx. 100-200 nm/min) to resolve fine vibrational structure if present.[1]

  • Data Processing:

    • Identify

      
      .[1][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .[1]

Protocol Start Sample Preparation (1-2 mg in EtOH) Sonicate Sonication (5 min) Dissolve Aggregates Start->Sonicate Dilute Dilution Series (10, 25, 50 µM) Sonicate->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-800 nm (Quartz Cuvette) Blank->Scan Verify Beer's Law Check (Linearity Validation) Scan->Verify

Figure 2: Standard Operating Procedure for UV-Vis characterization ensuring data integrity.[1]

Comparative Guide: Alternatives & Derivatives[1]

When selecting a pyrazole scaffold for drug design, the spectral properties correlate with electronic availability for binding.

Feature3-Aminopyrazole 4-Aminopyrazole 5-Aminopyrazole (Tautomer)
Stability High (Major form)ModerateLow (Transient/Minor)
Electronic Character Electron-rich C4; Amine lone pair delocalized into ring.[1]Amine at C4 breaks conjugation symmetry; often less stable.[1]Less planar amine; reduced conjugation efficiency.[1]
UV-Vis

230-245 nm ~250-260 nmIndistinguishable in bulk (equilibrates to 3-amino).[1]
Application Primary scaffold for kinase inhibitors (ATP mimic).[1]Used when C3/C5 substitution is required.[1]Rare as isolated species; usually N-substituted to lock form.[1]

Key Insight: If your spectrum shows a broad, undefined band >300 nm for a simple aminopyrazole, suspect oxidation (formation of azo-dimers) or metal contamination (complexation causing red shifts).[1]

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Source: National Institutes of Health (PMC/MDPI) [Link][1]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Source: Biointerface Research in Applied Chemistry [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes. Source: Materials (MDPI) [Link][1]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: Molecules (MDPI) [Link]

Sources

IR spectroscopy bands for primary amine in pyrazole rings

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Primary Amine and Ring N-H Bands in Aminopyrazoles: A Comparative Guide to IR Spectroscopy Techniques

The Spectroscopic Conundrum of Aminopyrazoles

For drug development professionals and analytical chemists, identifying the precise vibrational signatures of aminopyrazoles presents a unique analytical challenge. These heterocycles are characterized by the simultaneous presence of a primary amine group (-NH₂) and a secondary ring amine (>N-H). In the infrared (IR) stretching region (3500–3100 cm⁻¹), these functional groups produce overlapping signals that are further convoluted by two phenomena:

  • Prototropic Tautomerism: In derivatives like 3(5)-aminopyrazole, the molecule exists in an equilibrium between the 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) tautomers, each with distinct vibrational modes[1].

  • Intermolecular Hydrogen Bonding: In the solid state, strong N-H···N hydrogen bonds form extensive oligomeric networks. This interaction dramatically broadens the N-H stretching bands and induces massive red-shifts (often shifting the ring >N-H stretch by up to -269 cm⁻¹ relative to the free monomer)[2].

To objectively evaluate the structural state of an aminopyrazole API (Active Pharmaceutical Ingredient), researchers must select the appropriate IR sampling modality. This guide compares the three primary techniques—Matrix Isolation FTIR , ATR-FTIR , and Transmission FTIR (KBr) —detailing their performance, causality, and self-validating protocols.

Mechanistic Overview of N-H Stretching Bands

Before comparing the instrumental techniques, it is critical to understand the logical assignment of the N-H bands. A primary amine (-NH₂) acts as a coupled oscillator, yielding two distinct bands: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency)[3]. The pyrazole ring (>N-H) produces a single stretching band, which is highly sensitive to its environment.

BandLogic NH_Region N-H Stretching (3500-3100 cm⁻¹) Primary Primary Amine (-NH₂) NH_Region->Primary Ring Pyrazole Ring (>N-H) NH_Region->Ring Asym Asymmetric Stretch (~3400-3300 cm⁻¹) Primary->Asym Sym Symmetric Stretch (~3300-3190 cm⁻¹) Primary->Sym Monomer Free Monomer (~3480 cm⁻¹, Sharp) Ring->Monomer Matrix Isolation Dimer H-Bonded Dimer/Polymer (~3200 cm⁻¹, Broad) Ring->Dimer Solid State

Caption: Logical assignment of N-H stretching bands in aminopyrazoles based on functional group and state.

Comparative Evaluation of IR Sampling Modalities

A. Matrix Isolation FTIR (The Gold Standard for Tautomer Resolution)

Matrix isolation is the only technique capable of completely suppressing intermolecular hydrogen bonding. By trapping individual aminopyrazole molecules in an inert Argon or Xenon matrix at cryogenic temperatures (10–15 K), the IR spectrum reveals sharp, purely monomeric bands[1]. This allows for the unambiguous differentiation between 3AP and 5AP tautomers, which is impossible in bulk solid-state analysis.

B. ATR-FTIR (The High-Throughput Solid-State Standard)

Attenuated Total Reflectance (ATR) FTIR is the preferred method for analyzing the API in its formulated, solid state. While it cannot easily resolve individual tautomers due to H-bond broadening, it provides an accurate fingerprint of the bulk hydrogen-bonded network. It requires no sample preparation, eliminating the risk of moisture absorption or pressure-induced polymorphic changes common in older techniques.

C. Transmission FTIR (KBr Pellet) - Legacy Alternative

The traditional KBr pellet method is highly susceptible to artifacts. KBr is hygroscopic; absorbed water introduces broad O-H stretching bands (3700–3200 cm⁻¹) that directly overlap with and obscure the critical aminopyrazole N-H bands. Furthermore, the high pressure required to press the pellet can induce polymorphic transformations or ion-exchange reactions with the API.

Quantitative Performance Comparison

The following table summarizes the expected band positions and technique performance for 3(5)-aminopyrazoles based on recent spectroscopic data[1],[3],[2]:

Analytical FeatureMatrix Isolation FTIR (Argon, 10 K)ATR-FTIR (Diamond Crystal, 298 K)Transmission FTIR (KBr Pellet, 298 K)
Primary Application Monomer structure, Tautomer IDBulk solid-state, H-bonded networksLegacy bulk analysis
Asym. -NH₂ Stretch ~3450 - 3400 cm⁻¹ (Sharp)~3350 - 3310 cm⁻¹ (Broadened)~3350 - 3310 cm⁻¹ (Broadened)
Sym. -NH₂ Stretch ~3350 - 3300 cm⁻¹ (Sharp)~3250 - 3190 cm⁻¹ (Broadened)~3250 - 3190 cm⁻¹ (Broadened)
Ring >N-H Stretch ~3480 cm⁻¹ (Sharp)~3200 - 3100 cm⁻¹ (Very Broad)Obscured by KBr moisture (O-H)
Resolution of 3AP vs 5AP Excellent (Distinct monomer bands)Poor (Masked by H-bonding)Poor (Masked by H-bonding)
Artifact Susceptibility Low (Inert matrix environment)Low (Direct solid contact)High (Moisture absorption, ion exchange)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. Below are the protocols for the two leading methodologies.

ExperimentalWorkflow cluster_matrix Matrix Isolation FTIR (Monomer Analysis) cluster_atr ATR-FTIR (Bulk/H-Bonded Analysis) Sample Aminopyrazole Sample (Solid State) M1 Sublimation under Vacuum (Knudsen Cell) Sample->M1 A1 Place on Diamond Crystal (Background Subtracted) Sample->A1 M2 Co-deposition with Ar/Xe (10-15 K) M1->M2 M3 Record IR Spectra (Resolves 3AP vs 5AP) M2->M3 Validation Orthogonal Validation (Kinetics & DFT) M3->Validation A2 Apply Standardized Pressure (Force Gauge) A1->A2 A3 Record IR Spectra (H-Bonded Network) A2->A3 A3->Validation

Caption: Workflow comparing Matrix Isolation and ATR-FTIR for aminopyrazole analysis.

Protocol 1: Matrix Isolation FTIR (Monomer Resolution)

Causality: Solid-state aminopyrazoles form extensive hydrogen-bonded networks, shifting the ring >N-H stretch by up to -269 cm⁻¹ and obscuring the primary amine bands[2]. By subliming the sample into an excess of argon at 10 K, we isolate individual molecules, eliminating intermolecular interactions to reveal the true tautomeric equilibrium[1].

  • Step 1: Load 5 mg of 3(5)-aminopyrazole into a Knudsen cell and evacuate the cryostat to 10⁻⁶ mbar. (Validation: A stable baseline pressure confirms the absence of atmospheric water vapor, which would otherwise introduce overlapping O-H stretches at 3700-3500 cm⁻¹).

  • Step 2: Heat the Knudsen cell to ~35°C while co-depositing the vapor with a large excess of Argon gas onto a CsI window cooled to 10 K.

  • Step 3: Acquire the FTIR spectrum (4000–400 cm⁻¹, 0.5 cm⁻¹ resolution).

  • Step 4 (Self-Validation via Phototautomerization): Irradiate the matrix with broadband UV light (λ > 235 nm). Monitor the kinetics of the N-H bands. The asymmetric/symmetric -NH₂ stretches of the 3-aminopyrazole (3AP) tautomer will decrease in intensity, while the corresponding bands for the 5-aminopyrazole (5AP) tautomer will increase[1]. This anti-correlated kinetic behavior provides an internal, self-validating check for peak assignment without relying solely on computational DFT models.

Protocol 2: ATR-FTIR (Solid-State H-Bonded Network Analysis)

Causality: While matrix isolation provides fundamental monomer data, drug development requires understanding the API in its bulk solid state. ATR-FTIR probes the intact hydrogen-bonded network directly, which dictates the compound's solubility and bioavailability.

  • Step 1: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum. (Validation: A flat baseline in the 4000-3000 cm⁻¹ region confirms the crystal is free of residual amine or hydroxyl contaminants).

  • Step 2: Deposit 1-2 mg of solid aminopyrazole onto the crystal.

  • Step 3: Apply standardized pressure using the integrated force gauge until the IR absorption bands plateau. (Validation: Monitoring the peak height of the 1600 cm⁻¹ -NH₂ scissoring band ensures optimal optical contact without crushing the crystal lattice into a different polymorph).

  • Step 4: Acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Strategic Recommendations

For fundamental structural characterization and tautomeric profiling of aminopyrazoles, Matrix Isolation FTIR paired with UV-induced phototautomerization is the undisputed gold standard. However, for routine QA/QC and polymorph screening in pharmaceutical development, ATR-FTIR provides the most reliable, artifact-free representation of the solid-state API. The legacy KBr transmission method should be strictly avoided for primary amines due to severe moisture interference in the critical 3500–3100 cm⁻¹ N-H stretching region.

References

  • Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4299.[Link]

  • Jiménez, J. A., Claramunt, R. M., et al. (2000). "The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study." Physical Chemistry Chemical Physics, 2(14), 3211-3218.[Link]

  • Rice, C. A., et al. (2005). "Dimerization of Pyrazole in Slit Jet Expansions." Zeitschrift für Physikalische Chemie, 219(3), 379-388.[Link]

Sources

Precision in Heterocycles: Benchmarking Elemental Analysis Standards for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, pyrazole derivatives represent a privileged scaffold, found in blockbusters like Celecoxib and Sildenafil. However, their high nitrogen content (


) and tendency to form refractory carbides present unique challenges for classical Elemental Analysis (EA). While the "Gold Standard" for publication remains the 

tolerance rule (ACS/RSC guidelines), standard protocols often yield false negatives for pyrazoles due to incomplete combustion.

This guide moves beyond generic protocols, offering a comparative analysis of combustion techniques against modern orthogonal methods (qNMR) and detailing a self-validating combustion workflow specifically optimized for high-nitrogen heterocycles.

Part 1: The Pyrazole Challenge

Why Standard Protocols Fail

Classical Pregl-Dumas methods often fail with pyrazoles due to three specific physicochemical properties:

  • Nitrogen Trapping: Pyrazoles contain adjacent nitrogen atoms (

    
    ). The high bond energy and potential for 
    
    
    
    retention can lead to "tailing" in chromatograms or incomplete reduction, skewing %N results.
  • Refractory Carbide Formation: The aromatic ring is stable. Without sufficient oxidation power, pyrazoles often char rather than combust completely, encapsulating nitrogen within a carbonaceous residue (carbide), leading to low %C and low %N readings.

  • Hygroscopicity: Many pyrazole salts are hygroscopic. Standard weighing without pre-drying or inert handling results in inflated %H and %O values, artificially lowering %C and %N.

Part 2: Comparative Analysis of Purity Methods

The following table contrasts the three primary methodologies for validating pyrazole purity.

FeatureOptimized Combustion (EA) Quantitative NMR (qNMR) High-Res Mass Spec (HRMS)
Primary Output % Composition (C, H, N)Absolute Purity (wt/wt %)Molecular Formula / Identity
Pyrazole Suitability High (if catalyzed with

)
Very High (Orthogonal)Low (Qualitative only)
Sample Req. 1–3 mg (Destructive)2–10 mg (Non-destructive)< 0.1 mg
Precision

(Optimized)

< 3 ppm (mass accuracy)
Blind Spot Inorganic impurities (unless ash tested)Aggregates / Silent impuritiesNon-ionizable impurities
Cost/Run LowMediumHigh
Expert Insight: The Case for qNMR

While EA is the historical standard, qNMR is superior for pyrazoles when sample quantity is limited or when the compound is a solvate. qNMR does not require combustion and directly quantifies the molar ratio of the analyte against an internal standard (e.g., Maleic Acid or TCNB), bypassing the "refractory combustion" issue entirely.

Part 3: Optimized Experimental Protocol for Pyrazoles

If EA is required (e.g., for journal submission), you must modify the standard "Acetanilide protocol."

The Reference Standard

Do not rely solely on Acetanilide.

  • The Problem: Acetanilide contains ~10.3% Nitrogen. A typical pyrazole core contains >30% Nitrogen. Extrapolating a calibration curve this far introduces linearity errors.

  • The Solution: Use Sulfanilamide (

    
    , ~16.2% N) or BBOT  (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as your calibration standard to bridge the nitrogen gap.
    
The Critical Additive: Tungsten Trioxide ( )

For pyrazoles, the addition of


 is mandatory.
  • Mechanism:

    
     acts as an oxygen donor and fluxing agent. It melts at combustion temperatures, physically disrupting the formation of graphitic char (coking) and ensuring the pyrazole ring is fully oxidized to 
    
    
    
    and
    
    
    .
  • Dosage: Mix sample with

    
     in a 1:1 to 1:2 ratio.
    
Workflow Visualization

The following diagram outlines the decision logic and the optimized combustion workflow.

Pyrazole_EA_Workflow Start Start: Purity Assessment Check_Sample Is Sample Hygroscopic? Start->Check_Sample Dry_Sample Dry (Vacuum/P2O5, 4h) Check_Sample->Dry_Sample Yes Weigh Weigh 1-2mg in Tin Capsule Check_Sample->Weigh No Dry_Sample->Weigh Add_Catalyst CRITICAL STEP: Add WO3 (1:1 Ratio) Weigh->Add_Catalyst Combustion Flash Combustion (1050°C + O2 Boost) Add_Catalyst->Combustion Reduction Reduction (Cu Oven) Combustion->Reduction Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Result Calculate % Deviation Detection->Result

Figure 1: Optimized Combustion Workflow. Note the critical addition of Tungsten Trioxide (


) to prevent char formation in pyrazole rings.

Part 4: Decision Matrix (EA vs. qNMR)

When should you abandon the combustion method? Use this logic flow.

Decision_Matrix Input Synthesized Pyrazole Solvate Is it a Solvate/Hydrate? Input->Solvate Quantity Sample > 10mg Available? Solvate->Quantity No Method_qNMR Method: qNMR (Internal Std) Solvate->Method_qNMR Yes (EA struggles with non-stoich solvates) Fluorine Contains Fluorine? Quantity->Fluorine Yes Quantity->Method_qNMR No (<5mg) Method_EA Method: Optimized EA (w/ WO3) Fluorine->Method_EA No Fluorine->Method_qNMR Yes (F interferes with EA)

Figure 2: Method Selection Matrix. Fluorinated pyrazoles or solvates are best analyzed via qNMR to avoid complex combustion corrections.

Part 5: Step-by-Step Protocol

Pre-Analysis Preparation
  • Drying: Pyrazoles are hydrogen-bond acceptors. Dry samples in a vacuum desiccator over

    
     for at least 4 hours at 40°C.
    
  • Capsule Selection: Use Tin (Sn) capsules. Tin undergoes an exothermic oxidation (

    
    ), momentarily raising the local temperature to ~1800°C, ensuring ring fragmentation.
    
The "Sandwich" Technique

To maximize contact between the pyrazole and the catalyst:

  • Tare the tin capsule.

  • Add ~1 mg of Tungsten Trioxide (

    
    )  powder to the bottom.
    
  • Add ~1.5 mg of the Pyrazole sample.

  • Add another ~1 mg of

    
     on top.
    
  • Seal the capsule carefully to expel air (nitrogen blank).

Instrument Parameters (Typical Flash Analyzer)
  • Furnace Temp: 1050°C (Left) / 850°C (Right/Reduction).

  • Oxygen Dosing: Increase

    
     injection time by 20% compared to standard Acetanilide runs to accommodate the high N demand.
    
  • Carrier Gas: Helium (Flow 140 mL/min).

Data Interpretation
  • Acceptance Criteria:

    
     for C, H, and N.
    
  • Troubleshooting:

    • Low %C, Low %N: Incomplete combustion. Increase

      
       or Oxygen dose.
      
    • High %H: Sample is wet. Re-dry.

    • High %N: Incomplete reduction of

      
      . Check Copper reduction tube capacity.
      

References

  • ACS Reagent Chemicals Committee. (2026). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[1] American Chemical Society.[2][3] Link

  • Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 855–863. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Thermo Fisher Scientific. (2019). "Establishing Geochemical Standards and Methods for CHNS Abundances." Application Note 42266.Link

  • Royal Society of Chemistry (RSC). (2008). "CHNS Elemental Analysers: Evaluation of Analytical Instrumentation." Analytical Methods Committee Technical Briefs.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine Chemical Class: Aminopyrazole / Benzyl-substituted Heterocycle Physical State: Solid (Crystalline Powder) Primary Hazard Profile (SAR-Derived): Irritant (Skin/Eye/Respiratory), Potential Sensitizer.[1]

Immediate Directive: Treat this compound as a Category 3 Intermediate (Occupational Exposure Band 3) until specific toxicology data confirms otherwise.[1] While structural analogs (e.g., 1-benzyl-3-methyl-1H-pyrazol-5-amine) exhibit standard irritant properties (H315, H319, H335), the addition of the lipophilic 2-methylbenzyl group enhances membrane permeability, increasing the risk of systemic absorption via the skin.[1]

Do not handle on an open bench. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.[1]

Hazard Identification & Risk Stratification

As a specific Safety Data Sheet (SDS) for this exact regioisomer is often unavailable in public repositories, we apply Structure-Activity Relationship (SAR) logic based on validated analogs (CAS 31230-17-8 and CAS 1134-82-3).[1]

Hazard DomainPredicted ClassificationMechanism / Justification
Inhalation STOT SE 3 (High Risk) Aminopyrazoles are notorious for irritating mucous membranes.[1] Fine dust generation during weighing is the primary exposure vector.
Skin Contact Irritant / Permeator The benzyl moiety increases lipophilicity (LogP > 2.5 est.), facilitating dermal absorption.[1] The amine group is basic and potentially corrosive to sensitive tissue.
Eye Contact Eye Irrit.[1][2][3][4][5] 2A Basic amines cause immediate, severe irritation and potential corneal opacity if not rinsed immediately.[1]
Reactivity Air/Light Sensitive Primary amines are prone to oxidation.[1] Pyrazoles can degrade under UV light.

PPE Matrix: Task-Based Selection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Scenario A: Solid Handling (Weighing & Transfer)

Risk Driver: Airborne Particulates[1]

  • Respiratory: N95 (minimum) or P100 respirator if outside a containment hood.[1] Preferred: No respirator needed if working strictly within a Class II Biosafety Cabinet or Powder Weighing Station.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).[1]

    • Why? Static electricity often causes pyrazole powders to "jump" or cling to gloves. The outer pair is sacrificial to prevent contaminating door handles or balances.

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can drift around side shields.[1]

Scenario B: Solution Phase (Synthesis & Extraction)

Risk Driver: Splash & Permeation[1]

  • Respiratory: Fume hood sash at working height (18 inches).[1]

  • Hands: Silver Shield (Laminate) under Nitrile OR High-Grade Nitrile (0.2 mm+).[1]

    • Why? If dissolved in DCM or DMF, standard thin nitrile offers <5 minutes of breakthrough protection.[1] The solvent carries the amine through the glove material.

  • Body: Chemical-resistant apron over lab coat.[1]

  • Eyes: Face shield required if handling volumes >100 mL or conducting exothermic additions.[1]

Operational Protocols

Protocol 4.1: The "Static-Free" Weighing Technique

Objective: Prevent powder dispersal due to electrostatic charge, common in benzylated pyrazoles.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the weighing hood.

  • Taring: Use a pre-weighed glass scintillation vial or weighing boat. Avoid plastic spatulas; use stainless steel to ground the charge.[1]

  • Transfer:

    • Open the source container only inside the hood.[1][6]

    • Transfer solid.[7] If powder clings to the spatula, do not flick it.[1] Wipe it against the inner wall of the receiving vial.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in ethanol before removing it from the hood.[1] Dispose of the Kimwipe as hazardous solid waste.

Protocol 4.2: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve the amine in the solvent (e.g., DMSO, Methanol) before adding any electrophiles or acids to prevent localized exotherms.[1]

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.[1]

    • Mechanism:[1][5] 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine contains a primary amine susceptible to forming N-oxides or diazo species if left in oxygenated environments, changing the toxicity profile.[1]

  • Spill Control: Place the reaction flask in a secondary containment tray large enough to hold 110% of the total volume.

Waste Disposal & Decontamination

Do not pour down the drain. Pyrazoles are often biologically active (kinase inhibition potential) and toxic to aquatic life.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a "Hazardous Solid - Cytotoxic/Potent" bag.[1]

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" .

    • Note: Do not mix with acidic waste streams (e.g., acid chlorides) without neutralization, as this can generate heat and toxic fumes.[1]

  • Glassware Decon:

    • Rinse glassware with 5% Acetic Acid (to protonate the amine, making it water-soluble) followed by water, then Acetone.[1] Collect all rinses as hazardous waste.

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Tree Start Handling 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Liquid State_Check->Liquid Synthesis Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid Control_Solid Engineering: Powder Hood / Isolator Risk_Solid->Control_Solid PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat Control_Solid->PPE_Solid Disposal Disposal: Segregated Basic Organic Waste PPE_Solid->Disposal Risk_Liquid Risk: Splash & Solvent Permeation Liquid->Risk_Liquid Control_Liquid Engineering: Chemical Fume Hood Risk_Liquid->Control_Liquid PPE_Liquid PPE: Laminate Gloves (if DCM/DMF) + Face Shield (if >100mL) Control_Liquid->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection. Note the differentiation between dust control (Solid) and permeation resistance (Liquid).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

    • Context: Used as the primary structural analog for hazard identification (H315/H319/H335).[1]

  • Context: Validates the toxicity profile of benzyl-substituted aminopyrazoles.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

    • Context: Regulatory framework for handling chemicals with incomplete toxicity data (Precautionary Principle).[1]

Sources

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Retrosynthesis Analysis

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5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.